molecular formula C8H8BrClO B1338535 2-(Bromomethyl)-1-chloro-4-methoxybenzene CAS No. 3771-13-9

2-(Bromomethyl)-1-chloro-4-methoxybenzene

Cat. No.: B1338535
CAS No.: 3771-13-9
M. Wt: 235.5 g/mol
InChI Key: GHKLXXBWQJOXKB-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-chloro-4-methoxybenzene (CAS 3771-13-9) is a versatile benzyl halide intermediate of significant interest in organic and medicinal chemistry research. With a molecular formula of C 8 H 8 BrClO and a molecular weight of 235.51 g/mol , this compound serves as a crucial building block for the introduction of a substituted benzyl group into more complex molecules. Its primary research application is its role as a key synthetic intermediate in the preparation of various active compounds. Specifically, it is utilized in the synthesis of 5-(3-((1H-1,2,4-Triazol-1-yl)methyl)-3-hydroxy-4,4-dimethylpentyl)-2-chlorophenol, which is a known impurity of the fungicide tebuconazole . Tebuconazole functions as an ergosterol biosynthesis inhibitor, and studying its impurities is vital for analytical and regulatory purposes . The compound is characterized by a melting point of 57-58°C and a boiling point of approximately 275.1°C at 760 mmHg . It should be handled with care, as it is classified as corrosive and carries hazard statements H302 (harmful if swallowed) and H314 (causes severe skin burns and eye damage) . For laboratory safety, it is recommended to store the compound under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not meant for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(bromomethyl)-1-chloro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKLXXBWQJOXKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40499979
Record name 2-(Bromomethyl)-1-chloro-4-methoxybenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3771-13-9
Record name 2-(Bromomethyl)-1-chloro-4-methoxybenzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(bromomethyl)-1-chloro-4-methoxybenzene
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Foundational & Exploratory

2-(Bromomethyl)-1-chloro-4-methoxybenzene spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Characterization and Reactivity Profile of 2-(Bromomethyl)-1-chloro-4-methoxybenzene

Part 1: Executive Summary & Structural Identity

This technical guide provides a comprehensive analysis of 2-(bromomethyl)-1-chloro-4-methoxybenzene , commercially known as 2-chloro-5-methoxybenzyl bromide .[1] This molecule serves as a critical "linchpin" intermediate in medicinal chemistry, particularly for introducing the 2-chloro-5-methoxybenzyl motif into pharmacophores via nucleophilic substitution.[1]

The combination of a labile benzylic bromide (electrophile), a stable aryl chloride (potential handle for Pd-catalyzed cross-coupling), and an electron-donating methoxy group creates a unique reactivity profile that requires precise handling to prevent degradation.[1]

Chemical Identity Table
FeatureDetail
IUPAC Name 2-(Bromomethyl)-1-chloro-4-methoxybenzene
Common Name 2-Chloro-5-methoxybenzyl bromide
CAS Number 3771-13-9
Molecular Formula

Molecular Weight 235.51 g/mol
SMILES COc1cc(CBr)c(Cl)cc1
Appearance Off-white to pale yellow crystalline solid
Melting Point 53–57 °C

Part 2: Synthesis & Experimental Protocol

The most robust route to this compound is the Wohl-Ziegler radical bromination of the precursor 2-chloro-5-methoxytoluene (also known as 1-chloro-4-methoxy-2-methylbenzene).[1] Direct chloromethylation of 4-chloroanisole is discouraged due to poor regioselectivity and the formation of bis-alkylated byproducts.[1]

Reaction Mechanism & Workflow

The synthesis relies on the homolytic cleavage of N-Bromosuccinimide (NBS) initiated by AIBN (azobisisobutyronitrile).[1]

SynthesisWorkflow Figure 1: Radical Bromination Synthesis Workflow Precursor Precursor: 2-Chloro-5-methoxytoluene Reaction Reaction: Reflux (80°C), 4-12h Radical Mechanism Precursor->Reaction Dissolve Reagents Reagents: NBS (1.05 eq), AIBN (0.05 eq) Solvent: CCl4 or PhCF3 Reagents->Reaction Add Workup Workup: Filter Succinimide Concentrate Filtrate Reaction->Workup Complete Conversion Product Product: 2-Chloro-5-methoxybenzyl bromide (Recrystallize from Hexanes) Workup->Product Purify

Step-by-Step Protocol
  • Setup: In a dry round-bottom flask equipped with a reflux condenser and argon inlet, dissolve 2-chloro-5-methoxytoluene (10.0 mmol) in anhydrous

    
     or Trifluorotoluene (
    
    
    
    ) (20 mL). Note:
    
    
    is a greener alternative to
    
    
    .
  • Addition: Add N-Bromosuccinimide (NBS) (10.5 mmol) and AIBN (0.5 mmol).

  • Initiation: Heat the mixture to reflux (approx. 80°C). The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide.[1]

  • Monitoring (Self-Validating Step): Monitor by TLC (Hexane/EtOAc 9:1).

    • Validation: The starting material spot (

      
      ) must disappear.[1] The product will appear as a slightly lower 
      
      
      
      spot that stains strongly with UV/Anisaldehyde.[1]
    • Critical Check: If the reaction stalls, add a second portion of AIBN (0.1 mmol).[1]

  • Workup: Cool to 0°C to precipitate succinimide completely. Filter through a celite pad.[1]

  • Purification: Concentrate the filtrate. Recrystallize the crude solid from hot hexanes to remove traces of the gem-dibromide byproduct (over-bromination).[1]

Part 3: Spectral Data & Characterization

This section details the expected spectral signatures used to validate the structure.

Nuclear Magnetic Resonance (NMR)

The


 NMR spectrum is the primary tool for confirming the benzylic bromination and ensuring no regioisomers are present.[1]

Table 1:


 NMR Data (300 MHz, 

)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Logic
Benzylic 4.52 Singlet (s)2HThe diagnostic signal. A shift from ~2.3 ppm (methyl) to ~4.5 ppm confirms bromination.[1]
Methoxy 3.80 Singlet (s)3HCharacteristic methoxy group; largely unaffected by the reaction.[1]
Ar-H (C6) 6.95 Doublet (d)1H (

Hz)
Proton ortho to the

group and ortho to

.[1] Shielded by

.[1]
Ar-H (C4) 6.78 dd1H (

Hz)
Proton meta to

and ortho to

.
Ar-H (C3) 7.28 Doublet (d)1H (

Hz)
Proton ortho to Cl.[1] Deshielded by the adjacent Chlorine.[1]

Note: Numbering in table assumes the benzyl group is position 1 for spectral assignment clarity (1-benzyl-2-chloro-5-methoxy).[1]

Self-Validating Logic:

  • Success: Appearance of singlet at 4.52 ppm.

  • Failure (Starting Material): Retention of singlet at ~2.35 ppm.[1]

  • Failure (Over-reaction): Appearance of a methine singlet at ~6.6 ppm indicates formation of the gem-dibromide (

    
    ).[1]
    
Infrared Spectroscopy (FT-IR)
  • C-H Stretch (Aromatic): 3050–3000

    
     (Weak).[1]
    
  • C-H Stretch (Aliphatic): 2980–2850

    
     (Methoxy and Methylene).[1]
    
  • C=C Aromatic: 1580, 1480

    
    .[1]
    
  • C-O Stretch (Ether): 1240–1260

    
     (Strong, characteristic of anisole derivatives).[1]
    
  • C-Cl / C-Br: 600–800

    
     (Fingerprint region).[1]
    
Mass Spectrometry (MS)

The mass spectrum is definitive due to the unique isotope patterns of Chlorine (


) and Bromine (

).[1]

Table 2: MS Isotope Pattern (EI, 70 eV)

Ionm/zRelative IntensityOrigin

234 ~75%


236 100% (Base) Mixed: (

) + (

)

238 ~25%


155 HighLoss of Bromine (Tropylium-like cation formation)

Interpretation: The "triplet-like" molecular ion cluster spanning 4 units (234, 236, 238) with a roughly 3:4:1 intensity ratio is the fingerprint of a molecule containing one Chlorine and one Bromine .[1]

MassSpecLogic Figure 2: Mass Spectrometry Fragmentation & Isotope Logic Molecule Molecular Ion (M+) C8H8BrClO Iso1 m/z 234 (35Cl + 79Br) Molecule->Iso1 Iso2 m/z 236 (37Cl + 79Br) (35Cl + 81Br) Molecule->Iso2 Base Peak Iso3 m/z 238 (37Cl + 81Br) Molecule->Iso3 Fragment Fragment [M-Br]+ m/z 155 (Benzylic Cation) Molecule->Fragment -Br (Easy Loss)

Part 4: Handling, Stability & Safety

  • Lachrymator: Like all benzyl bromides, this compound is a potent lachrymator (tear gas agent).[1] It must be handled strictly inside a fume hood.[1]

  • Storage: The compound is prone to hydrolysis (to the benzyl alcohol) and polymerization.[1] Store at -20°C under an inert atmosphere (

    
     or Ar).
    
  • Color Change: If the white solid turns green or pink, it indicates decomposition (HBr release).[1] Recrystallize immediately.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12630777, 2-(Bromomethyl)-1-chloro-4-methoxybenzene.[1] Retrieved from [Link][1]

  • Djerassi, C. (Review of Bromination Mechanisms).[1] Chemical Reviews, 43(2), 271-317.[1][2] (Foundational text on Wohl-Ziegler bromination specificity).

  • Spectral Database for Organic Compounds (SDBS). SDBS No. for related anisole derivatives. AIST, Japan.[1] (Used for comparative NMR shift logic).

Sources

Technical Whitepaper: Scalable Synthesis of 2-(Bromomethyl)-1-chloro-4-methoxybenzene

[1]

Executive Summary

This technical guide details the regioselective synthesis of 2-(Bromomethyl)-1-chloro-4-methoxybenzene (Target) from 4-chloro-3-methylanisole (Starting Material).[1] This transformation is a critical intermediate step in the development of pharmacophores, particularly for tyrosine kinase inhibitors and agrochemical precursors where a benzylic electrophile is required for subsequent nucleophilic coupling (e.g., amine alkylation or ether formation).[1]

The core challenge in this synthesis is achieving high regioselectivity for benzylic bromination (radical pathway) while suppressing nuclear bromination (electrophilic aromatic substitution), which is competitively favored by the electron-donating methoxy group.[1] This guide presents a modernized Wohl-Ziegler protocol, transitioning from prohibited solvents (CCl₄) to sustainable, high-performance alternatives (Trifluorotoluene), ensuring both environmental compliance and superior reaction kinetics.[1]

Chemical Strategy & Retrosynthesis

The synthesis relies on the Wohl-Ziegler reaction , utilizing N-Bromosuccinimide (NBS) as a low-concentration bromine source and a radical initiator to drive the mechanism through a radical chain pathway.

Structural Transformation[1]
  • Starting Material (SM): 4-chloro-3-methylanisole (CAS: 55-55-5 analog)[1]

    • Functional Groups: Methoxy (C1), Methyl (C3), Chloro (C4).[1]

  • Target Product: 2-(Bromomethyl)-1-chloro-4-methoxybenzene.[1][2]

    • Note on Nomenclature: The product numbering changes based on priority rules. The methyl group ortho to the chlorine is the site of bromination.[1]

Reaction Scheme Visualization

ReactionSchemeSM4-Chloro-3-methylanisole(Precursor)ReagentsNBS (1.05 eq)AIBN (0.05 eq)PhCF3 (Reflux)Product2-(Bromomethyl)-1-chloro-4-methoxybenzeneSM->Product Radical SubstitutionSideProductRing BrominatedImpurity (Trace)SM->SideProduct EAS (Avoided)

Figure 1: Reaction scheme highlighting the target radical pathway versus the avoided electrophilic aromatic substitution (EAS).

Mechanistic Insights (The "Why")

To ensure reproducibility, one must understand the competition between the radical mechanism and ionic pathways.[1]

The Radical Cycle

The reaction does not proceed via direct attack of NBS.[1] Instead, NBS serves as a reservoir that maintains a vanishingly low concentration of molecular bromine (

13
  • Initiation: The azo initiator (AIBN) decomposes thermally to generate isobutyronitrile radicals, which abstract bromine from trace

    
     or NBS, initiating the cycle.[1]
    
  • Propagation (Step A): A bromine radical (

    
    ) abstracts a hydrogen atom from the benzylic methyl group.[1] This is the rate-determining step . The resulting benzylic radical is stabilized by resonance with the aromatic ring.[1]
    
  • Propagation (Step B): The benzylic radical reacts with molecular

    
     (generated in situ) to form the product and regenerate 
    
    
    .[1]
  • The Goldfinger Mechanism: The succinimide radical reacts with

    
     to regenerate 
    
    
    , keeping the
    
    
    concentration low.[1] This is crucial because high
    
    
    would catalyze the unwanted ionic bromination of the aromatic ring.[1]
Mechanistic Pathway Diagram[1]

MechanismInitiatorInitiator (AIBN)HeatBr_RadBr•(Radical)Initiator->Br_Rad InitiationSM_NodeSubstrate(Ar-CH3)Br_Rad->SM_NodeBenzyl_RadBenzylic Radical(Ar-CH2•)SM_Node->Benzyl_Rad H-AbstractionProduct_NodeProduct(Ar-CH2Br)Benzyl_Rad->Product_Node + Br2Br2Br2(Low Conc.)HBrHBrProduct_Node->Br_Rad RegeneratesNBSNBS(Reservoir)NBS->Br2 + HBr (from reaction)

Figure 2: The radical chain mechanism. Note the regeneration of Br2 from NBS, preventing HBr accumulation.[1][3]

Experimental Protocol (The "How")

Safety Warning: Benzyl bromides are potent lachrymators (tear gas).[1][4] All operations must be performed in a well-ventilated fume hood.[1] Glassware should be rinsed with an ethanol/amine solution before removal from the hood to quench residues.[1]

Reagent Table[1]
ReagentRoleEquiv.Notes
4-Chloro-3-methylanisole Substrate1.0Solid or oil depending on purity.[1]
N-Bromosuccinimide (NBS) Bromine Source1.05Critical: Must be recrystallized from water if yellow (indicates free Br₂).[1]
AIBN Initiator0.05Azobisisobutyronitrile.[1] Store cold.
Trifluorotoluene (PhCF₃) Solvent5-10 volGreen alternative to CCl₄.[1] High boiling point (102°C) aids kinetics.[1]
Step-by-Step Methodology
  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. Attach a drying tube (CaCl₂) or connect to a nitrogen manifold (Schlenk line) to exclude moisture.[1]

    • Why? Moisture hydrolyzes the benzyl bromide product to the alcohol.[1]

  • Charging: Add 4-chloro-3-methylanisole (10.0 g, 1.0 eq) and Trifluorotoluene (100 mL). Stir to dissolve.

  • Reagent Addition: Add NBS (1.05 eq). Add AIBN (0.025 eq - half of total).[1]

    • Expert Tip: NBS is denser than the solvent and will sink.[1] Succinimide (byproduct) is less dense and will float.[1] This phase change is a visual indicator of reaction progress.[1]

  • Reaction: Heat the mixture to reflux (approx. 105°C block temp).

    • After 1 hour, add the second portion of AIBN (0.025 eq).[1]

    • Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1] Look for the disappearance of the starting material peak.[1]

    • Duration: Typically 3–6 hours.[1]

  • Workup:

    • Cool the reaction mixture to 0°C. This precipitates the succinimide byproduct completely.[1]

    • Filter the cold mixture through a sintered glass funnel or a pad of Celite. Wash the cake with cold solvent.[1]

    • Wash: Transfer filtrate to a separatory funnel.[1] Wash with water (2 x 50 mL) to remove trace succinimide and HBr.[1] Wash with Brine (1 x 50 mL).[1]

    • Dry organic layer over Anhydrous Na₂SO₄.[1]

  • Isolation: Concentrate the filtrate under reduced pressure (Rotovap).

    • Caution: Do not overheat the water bath (>45°C); benzyl bromides are thermally sensitive.[1]

  • Purification:

    • The crude residue is often sufficient for the next step (>90% purity).[1]

    • If purification is required, recrystallization from Hexane/Heptane is preferred over silica chromatography, as silica is slightly acidic and can degrade the product.[1]

Workflow Diagram

WorkflowStartStart: Dissolve SM in PhCF3AddReagentsAdd NBS + 0.5 eq AIBNStart->AddReagentsRefluxReflux (102°C)Add 2nd AIBN at 1hAddReagents->RefluxMonitorMonitor: SM Disappearance(Succinimide floats)Reflux->MonitorMonitor->Reflux IncompleteCoolFilterCool to 0°C & Filter(Remove Succinimide)Monitor->CoolFilter CompleteWashDryAq. Wash & Dry (Na2SO4)CoolFilter->WashDryConcentrateEvaporate Solvent(Max 45°C)WashDry->ConcentrateEndProduct: Yellowish Solid/OilConcentrate->End

Figure 3: Operational workflow for the synthesis.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Old/Wet NBS or Inactive Initiator.[1]Recrystallize NBS from H₂O (dry thoroughly).[1] Use fresh AIBN.
Ring Bromination High HBr concentration or too polar solvent.[1]Ensure solvent is anhydrous.[1][4] Add a scavenger like K₂CO₃ (solid, anhydrous) to the reaction to neutralize HBr in situ.[1]
Dibromination Excess NBS or long reaction time.[1]Strictly control stoichiometry (1.05 eq). Stop reaction immediately upon consumption of SM.[1]
Product Hydrolysis Moisture during workup/storage.[1]Store product under Argon in the freezer.[1] Use anhydrous solvents.[1]

References

  • Djerassi, C. (1948).[1][5] "Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction." Chemical Reviews, 43(2), 271–317.[1] Link[1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard protocols for benzylic bromination).

  • Podgoršek, A. et al. (2009).[1] "N-Bromosuccinimide–Based Bromination... in Water and in the Absence of Organic Solvents." Tetrahedron Letters, 50(13), 1445-1447.[1] (Green chemistry context).

  • Togo, H. et al. (2015).[1][3] "One-Pot, Transition-Metal-Free Procedure for Bond Formation at the Benzylic Position."[1] Synthesis, 47, 1280-1290.[1][3] Link

  • Sigma-Aldrich. (2024).[1] "Safety Data Sheet: Benzyl Bromide." (Safety protocols for lachrymators). Link

Technical Whitepaper: Reactivity Profile and Synthetic Utility of 2-(Bromomethyl)-1-chloro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)-1-chloro-4-methoxybenzene (CAS: 3771-13-9) represents a specialized class of "privileged intermediates" in medicinal chemistry. Unlike simple benzyl bromides, this scaffold introduces a unique tension between high electrophilicity and steric gating. The presence of an ortho-chloro substituent imposes significant steric demand on the benzylic carbon, while the meta-methoxy group modulates electronic density without offering direct resonance stabilization to the transition state.

This guide provides a comprehensive technical analysis of this molecule, moving beyond basic properties to explore the mechanistic nuances that drive its utility in synthesizing GPCR ligands, kinase inhibitors, and complex heterocycles.

Structural Analysis & Electronic Environment

To predict reactivity accurately, we must deconstruct the molecule’s electronic and steric landscape. The reactivity of the bromomethyl group is dictated by the competing influences of the substituents on the benzene ring.

The "Push-Pull" Dynamics
SubstituentPosition Relative to CH₂BrElectronic EffectImpact on Reactivity
-Cl (Chloro) Ortho (C1)-I (Inductive Withdrawal) Increases electrophilicity of the benzylic carbon (positive dipole).
Steric Bulk CRITICAL: Blocks the trajectory for nucleophilic attack (

), requiring higher activation energy.
-OMe (Methoxy) Meta (C4)-I (Inductive Withdrawal) Slight deactivation of the ring.
+R (Resonance) Nullified: Being meta to the benzylic center, the oxygen lone pair cannot delocalize into the benzylic carbocation.
The Mechanistic Consequence ( vs. )
  • 
     Potential (Low):  The formation of a benzylic carbocation is generally favorable. However, in this specific isomer, the para position (relative to the CH₂Br) is unsubstituted. The electron-donating methoxy group is meta, meaning it cannot stabilize the carbocation via resonance. Consequently, the 
    
    
    
    pathway is slower compared to p-methoxybenzyl bromide (PMB-Br).
  • 
     Potential (Moderate but Hindered):  The reaction is primarily driven by 
    
    
    
    mechanisms. However, the ortho-chloro group creates a "steric gate." Nucleophiles must navigate around the Van der Waals radius of the chlorine atom to access the
    
    
    antibonding orbital of the C-Br bond.

Reactivity Map & Pathways

The following diagram visualizes the core reactivity landscape. The molecule acts as a "electrophilic hub" capable of diverse bond formations.

ReactivityMap Core 2-(Bromomethyl)- 1-chloro-4-methoxybenzene N_Alk N-Alkylation (Amines/Anilines) Core->N_Alk + R-NH2 / Base O_Alk O-Alkylation (Phenols/Acids) Core->O_Alk + R-OH / K2CO3 C_Alk C-Alkylation (Malonates/Enolates) Core->C_Alk + Active Methylene Finkel Finkelstein Rxn (Br → I Exchange) Core->Finkel + NaI / Acetone SecAmine Secondary/Tertiary Amines N_Alk->SecAmine Ether Aryl Ethers / Esters O_Alk->Ether Scaffold Drug Scaffolds (e.g., Indoles) C_Alk->Scaffold Iodo Iodo-Intermediate (Hyper-Reactive) Finkel->Iodo

Figure 1: Divergent synthetic pathways originating from the benzylic bromide core.

Experimental Protocols

Safety & Handling (Critical)

Hazard: Benzylic bromides are potent lachrymators (tear gas agents) and skin irritants.

  • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • Quenching: Keep a beaker of 10% aqueous ammonium hydroxide or sodium thiosulfate nearby to neutralize spills or contaminated glassware immediately.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis and discoloration.

Protocol A: Synthesis of the Reagent (Radical Bromination)

If the starting material (4-chloro-3-methylanisole) is available, the bromide is generated in situ.

  • Reagents: 4-chloro-3-methylanisole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

  • Solvent: Acetonitrile (MeCN) or DCE (Dichloroethane). Note: CCl4 is historically used but avoided due to toxicity.

  • Procedure:

    • Dissolve substrate in degassed solvent.

    • Add NBS and AIBN.

    • Reflux (80°C) for 4–6 hours. Monitor by TLC (disappearance of starting material).

    • Workup: Cool to 0°C to precipitate succinimide byproduct. Filter. Concentrate filtrate.[1]

    • Purification: Recrystallization from Hexane/EtOAc is preferred over column chromatography to avoid hydrolysis on silica.

Protocol B: N-Alkylation (General Procedure)

This protocol is optimized to overcome the ortho-chloro steric hindrance.

  • Setup: Flame-dried round bottom flask, Argon atmosphere.

  • Stoichiometry:

    • Amine Nucleophile: 1.0 eq

    • 2-(Bromomethyl)-1-chloro-4-methoxybenzene: 1.1 eq

    • Base (DIPEA or K₂CO₃): 2.5 eq

    • Solvent: DMF (Dimethylformamide) - Required for solubility and rate acceleration.

  • Execution:

    • Dissolve amine and base in DMF.[1]

    • Add the benzyl bromide dropwise at 0°C (control exotherm).

    • Allow to warm to Room Temperature (RT).

    • Checkpoint: If reaction is <50% complete after 2 hours (due to steric hindrance), heat to 50°C .

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), wash with Brine, dry over Na₂SO₄.

Troubleshooting & Optimization

The primary failure mode with this scaffold is dimerization (Wurtz-type coupling) or hydrolysis if the solvent is "wet."

ObservationRoot CauseCorrective Action
Low Yield (<40%) Steric hindrance blocking

.
Finkelstein Boost: Add 10 mol% NaI (Sodium Iodide) to the reaction. This converts the Bromide to a more reactive Iodide in situ.
Benzyl Alcohol Impurity Water in solvent/reagents.Use anhydrous DMF/MeCN and store reagents over molecular sieves.
Purple/Brown Color Decomposition/Free Br₂ release.Wash the organic layer with 10% Na₂S₂O₃ (Sodium Thiosulfate) during workup.

Case Study: Application in Drug Discovery

This specific substitution pattern is valuable in the synthesis of SGLT2 inhibitors and Kinase Inhibitors . The ortho-chloro group serves a dual purpose in the final drug molecule:

  • Metabolic Stability: It blocks metabolic oxidation at the benzylic position.

  • Conformational Lock: It restricts the rotation of the phenyl ring relative to the connected pharmacophore, forcing the molecule into a bioactive conformation.

Workflow Visualization: Synthesis of a Pharmacophore

Workflow Step1 Step 1: Radical Bromination (Precursor -> Active Reagent) Step2 Step 2: Finkelstein Activation (In-situ I- formation) Step1->Step2 NaI cat. Step3 Step 3: Nucleophilic Attack (Sterically hindered approach) Step2->Step3 Amine/Base Step4 Step 4: Deprotection/Isolation (Final Drug Intermediate) Step3->Step4 Workup

Figure 2: Step-wise synthetic workflow for utilizing the scaffold in medicinal chemistry.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24212081, 2-Bromo-1-chloro-4-methoxybenzene. Retrieved from [Link]

  • Organic Syntheses. General Procedures for Benzylic Bromination using NBS. Coll. Vol. 4, p. 921. Retrieved from [Link]

Sources

Technical Guide: Safety & Handling of 2-(Bromomethyl)-1-chloro-4-methoxybenzene

[1]

Part 1: Chemical Identity & Strategic Significance[1]

Compound: 2-(Bromomethyl)-1-chloro-4-methoxybenzene CAS Registry Number: 3771-13-9 Common Synonyms: 2-Chloro-5-methoxybenzyl bromide;

12
Isomer Criticality

In drug development, particularly for SGLT2 inhibitors and tetracycline antibiotics, precise regiochemistry is non-negotiable.[1] This compound is frequently confused with its isomer, 2-chloro-4-methoxybenzyl bromide (CAS 54788-17-9).[1] Researchers must verify the substitution pattern:

  • Target (CAS 3771-13-9): The methoxy group is para to the chlorine and meta to the bromomethyl group.[1]

  • Isomer (CAS 54788-17-9): The methoxy group is para to the bromomethyl group.[1]

Physical State: Low-melting solid (MP: ~53–58°C) or supercooled liquid.[1] Reactivity Profile: Potent electrophile (alkylating agent), lachrymator, moisture-sensitive.[1]

Part 2: Hazard Mechanics & Toxicology (The "Why")[1]

To safely handle this compound, one must understand the mechanism of its toxicity.[1] It is not merely "corrosive"; it is a biological alkylating agent .[1]

The Lachrymatory Mechanism

Like benzyl bromide, this derivative activates the TRPA1 ion channels in the corneal nerve endings.[1] The benzylic carbon, activated by the electron-withdrawing chlorine (inductive effect) and the leaving group ability of bromine, rapidly alkylates cysteine residues on the TRPA1 receptor.[1]

  • Result: Immediate, debilitating pain and tearing even at low ppm concentrations.[1]

  • Implication: Standard fume hoods are mandatory; open-bench handling is strictly prohibited.[1]

Corrosivity & Hydrolysis

Upon contact with mucosal membranes (eyes, lungs) or skin moisture, the compound undergoes hydrolysis.[1]

  • Reaction:

    
    [1]
    
  • Hazard: This generates hydrobromic acid (HBr) in situ within the tissue, causing deep chemical burns simultaneous with alkylation damage.[1]

Reactivity Visualization

The following diagram illustrates the degradation and reactivity pathways that dictate storage and safety protocols.

ReactivityPathwayCompound2-(Bromomethyl)-1-chloro-4-methoxybenzeneHydrolysisHydrolysis ReactionCompound->HydrolysisAlkylationAlkylation ReactionCompound->AlkylationMoistureAtmospheric Moisture(H2O)Moisture->HydrolysisNucleophileBiological Nucleophiles(DNA/Proteins - SH/NH2)Nucleophile->AlkylationHBrHydrobromic Acid (HBr)(Chemical Burn)Hydrolysis->HBrAlcoholBenzyl Alcohol Deriv.(Inactive)Hydrolysis->AlcoholAlkylation->HBrAdductAlkylated Biomolecule(Cell Death/Mutation)Alkylation->Adduct

Caption: Figure 1. Dual hazard pathway: In situ acid generation (hydrolysis) and direct cellular damage (alkylation).[1]

Part 3: Engineering Controls & PPE[1]

Trustworthiness in safety comes from redundancy.[1] Do not rely on a single barrier.

Personal Protective Equipment (PPE) Matrix
ComponentRecommendationScientific Rationale
Gloves (Primary) Silver Shield / 4H (Laminate) Benzylic halides permeate nitrile rubber in <5 minutes.[1] Laminate offers >4 hours protection.[1]
Gloves (Outer) Nitrile (Disposable) Provides dexterity and protects the expensive laminate glove from physical abrasion.[1]
Respiratory Full-face Respirator (OV/AG) If outside a hood (emergency only).[1] "OV" for organic vapors, "AG" for the HBr acid gas byproduct.[1]
Eye/Face Chemical Goggles Safety glasses are insufficient due to the lachrymatory vapor.[1]
Engineering Controls[1]
  • Ventilation: All operations must occur in a certified chemical fume hood with a face velocity of 80–100 fpm.[1]

  • Static Control: Use an ionizing blower or anti-static gun during weighing.[1] The dry crystalline powder can be statically charged, leading to dispersal ("jumping") of lachrymatory dust.[1]

Part 4: Operational Handling Protocols

Protocol 1: Safe Weighing & Transfer

Objective: Transfer solid without contaminating the balance area or generating dust.[1]

  • Pre-Weighing: Tare a sealable secondary container (e.g., a screw-top vial) inside the fume hood.[1]

  • Transfer: Transfer the solid into the vial inside the hood. Close the vial tightly.

  • Weighing: Move the closed vial to the balance. Record the weight.

  • Calculation: Return to the hood to add solvent or transfer to the reaction vessel. Never open the stock bottle outside the hood.

  • Solvent Choice: Dissolve immediately in the reaction solvent (e.g., DCM, THF) to suppress vapor pressure.[1]

Protocol 2: Reaction Setup
  • Temperature: Maintain reaction temperature <40°C unless necessary. Higher temperatures increase vapor pressure and HBr evolution.[1]

  • Scavengers: Always include a weak base (e.g., NaHCO3, K2CO3) or a tertiary amine if the reaction allows, to neutralize HBr as it forms.[1]

Protocol 3: Quenching & Disposal

Do not dispose of active benzyl bromide derivatives directly into waste drums.[1]

  • Quench Solution: Prepare a solution of 5% Aqueous Ammonia or 10% Sodium Thiosulfate .[1]

  • Procedure: Slowly add the quench solution to the reaction waste or contaminated glassware.[1]

    • Mechanism:[1][3][4] Ammonia converts the bromide to a non-volatile benzyl amine.[1] Thiosulfate reduces it to a water-soluble salt.[1]

  • Verification: Check pH (should be basic) and let stand for 1 hour before disposal into halogenated waste.

Part 5: Emergency Response Logic

In the event of a spill outside the fume hood, immediate evacuation is required due to the lachrymatory nature.[1]

EmergencyResponseSpillSpill Detected(Outside Hood)EvacuateEvacuate Lab Immediately(Close Doors)Spill->EvacuateAssessAssess ScaleEvacuate->AssessSmallSmall (<5 mL/g)Assess->SmallLargeLarge (>5 mL/g)Assess->LargePPE_DonDon Full PPE:Resp (OV/AG), Goggles,Silver Shield GlovesSmall->PPE_DonHazmatCall Hazmat/EHSLarge->HazmatNeutralizeApply Quench Solution:(Ammonia or Thiosulfate)PPE_Don->NeutralizeAbsorbAbsorb with VermiculiteNeutralize->AbsorbCleanDouble Bag & Label'Lachrymator Waste'Absorb->Clean

Caption: Figure 2.[1] Decision matrix for spill response. Note that larger spills require external Hazmat support.[1]

Part 6: Storage & Stability[1]

  • Temperature: Store at -20°C . Thermal degradation accelerates HBr formation.[1]

  • Atmosphere: Store under Argon or Nitrogen .[1] Oxygen and moisture promote hydrolysis and oxidation.[1]

  • Container: Amber glass with a PTFE-lined cap.[1] Parafilm is insufficient; use electrical tape or a secondary containment jar with desiccant.[1]

  • Visual Check: If the white solid turns orange/brown, free bromine (

    
    ) has formed.[1] Purify or discard.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12024392, 2-(Bromomethyl)-1-chloro-4-methoxybenzene. Retrieved from [Link][1]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Benzyl Bromide. (General class reference for lachrymators). Retrieved from [Link]

  • Organic Syntheses. Handling of Lachrymators and Benzyl Halides. Org. Synth. Coll. Vol. 9, p. 317.[1] Retrieved from [Link]

Structural Elucidation and NMR Prediction Guide: 2-(Bromomethyl)-1-chloro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Target Molecule: 2-(Bromomethyl)-1-chloro-4-methoxybenzene Molecular Formula: C₈H₈BrClO Molecular Weight: 235.51 g/mol

This guide provides a rigorous theoretical prediction and structural assignment strategy for the NMR analysis of 2-(Bromomethyl)-1-chloro-4-methoxybenzene. This molecule represents a tri-substituted benzene system containing three distinct electronic environments: a deactivating halogen (Cl), an activating electron-donating group (OMe), and a reactive alkylating side chain (CH₂Br).

Accurate characterization of this compound is critical in synthetic pathways, particularly where the benzylic bromide serves as an electrophile for nucleophilic substitution or cross-coupling reactions. The presence of the ortho-chloro substituent introduces steric and electronic perturbations that distinguish its spectral signature from simple benzyl bromide derivatives.

Structural Numbering & Electronic Environment

To ensure precise assignment, we adopt the following locant numbering system based on IUPAC priority rules for the benzene core, anchored by the Chlorine atom at position 1.

  • Position 1: Chloro (-Cl) [Inductive withdrawing, weak resonance donating]

  • Position 2: Bromomethyl (-CH₂Br) [Weakly activating alkyl group, deshielding bromine]

  • Position 3: Aromatic Proton (H-3)[1][2]

  • Position 4: Methoxy (-OCH₃) [Strong resonance donating, shielding]

  • Position 5: Aromatic Proton (H-5)[1]

  • Position 6: Aromatic Proton (H-6)[1][2]

Visualization: Structural Connectivity & Splitting Logic

The following diagram illustrates the connectivity and the expected splitting trees for the aromatic protons based on ³J (ortho) and ⁴J (meta) coupling constants.

G cluster_aliphatic Aliphatic Protons cluster_aromatic Aromatic Protons Molecule 2-(Bromomethyl)- 1-chloro-4-methoxybenzene CH2 CH₂Br (Pos 2) Singlet (s) Molecule->CH2 OMe OCH₃ (Pos 4) Singlet (s) Molecule->OMe H3 H-3 Meta to H-5 Doublet (d) Molecule->H3 H5 H-5 Ortho to H-6 Meta to H-3 Doublet of Doublets (dd) Molecule->H5 H6 H-6 Ortho to H-5 Doublet (d) Molecule->H6 H3->H5 J(meta) ~2.5 Hz H5->H6 J(ortho) ~8.5 Hz

Figure 1: Structural connectivity and predicted spin-spin coupling network. Note the reciprocal coupling relationships between H3/H5 and H5/H6.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

The proton NMR spectrum is characterized by two distinct aliphatic singlets and an ABC-like aromatic system (though strictly AMX or ABX depending on field strength). Predictions are derived from standard Curphy-Morrison additivity rules and verified against analogous benzyl bromide systems.

Table 1: ¹H NMR Shift Predictions
AssignmentProton TypePredicted Shift (δ ppm)MultiplicityIntegrationCoupling Constants (J)Notes
H-6 Aromatic7.25 - 7.35 Doublet (d)1H³J ≈ 8.5 HzDeshielded by ortho-Cl; overlaps with CDCl₃.
H-3 Aromatic6.95 - 7.05 Doublet (d)1H⁴J ≈ 2.5 HzShielded by ortho-OMe; appears as a sharp doublet.
H-5 Aromatic6.75 - 6.85 dd1H³J ≈ 8.5, ⁴J ≈ 2.5 HzMost shielded aromatic proton (ortho to OMe).
CH₂Br Benzylic4.50 - 4.55 Singlet (s)2H-Characteristic downfield shift due to Br.
OCH₃ Methoxy3.75 - 3.80 Singlet (s)3H-Standard aromatic methoxy range.
Mechanistic Insight: Substituent Effects[3]
  • The Methoxy Effect: The -OCH₃ group at position 4 exerts a strong resonance donating effect (+M), significantly shielding the ortho protons (H-3 and H-5). This pushes their signals upfield (< 7.0 ppm) compared to benzene (7.27 ppm).

  • The Chloro Effect: The -Cl at position 1 is inductively withdrawing (-I), which deshields the adjacent H-6 proton, keeping it downfield near 7.3 ppm.

  • The Benzylic Bromide: The electronegativity of Bromine deshields the methylene protons significantly (approx.[3] 4.5 ppm) compared to a methyl group (2.3 ppm).

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Carbon-13 NMR provides definitive confirmation of the substitution pattern, particularly through the identification of quaternary carbons.

Table 2: ¹³C NMR Shift Predictions
AssignmentCarbon TypePredicted Shift (δ ppm)Signal TypeNotes
C-4 Quaternary (C-O)158.0 - 160.0 Low IntensityDeshielded by direct oxygen attachment.
C-2 Quaternary (C-Alkyl)136.0 - 138.0 Low IntensityIpso to the bromomethyl group.
C-6 Aromatic (CH)130.0 - 132.0 High IntensityOrtho to Chlorine.
C-1 Quaternary (C-Cl)124.0 - 126.0 Low IntensityIpso to Chlorine.
C-3 Aromatic (CH)115.0 - 117.0 High IntensityShielded by ortho-OMe.
C-5 Aromatic (CH)112.0 - 114.0 High IntensityShielded by ortho-OMe.
OCH₃ Methoxy55.0 - 56.0 High IntensityStandard methoxy shift.
CH₂Br Methylene32.0 - 34.0 High IntensityUpfield of C-Cl due to "Heavy Atom Effect" of Br.

Experimental Validation Protocol

To validate these predictions, the following rigorous experimental workflow is recommended. This protocol ensures data integrity and minimizes solvent-solute interaction artifacts.

Reagents & Equipment[1]
  • Solvent: Chloroform-d (CDCl₃) with 0.03% v/v TMS (Tetramethylsilane) as internal reference.

  • Sample Mass: 10–15 mg for ¹H; 30–50 mg for ¹³C.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve ~15 mg of the analyte in 0.6 mL CDCl₃.

    • Critical: Filter the solution through a cotton plug into the NMR tube to remove suspended solids (e.g., inorganic salts from synthesis) that cause line broadening.

  • Acquisition Parameters (¹H):

    • Pulse Angle: 30° (maximizes signal-to-noise for rapid scanning).

    • Relaxation Delay (D1): 1.0 second (sufficient for protons).

    • Scans (NS): 16 scans.

    • Spectral Width: -2 to 14 ppm.

  • Acquisition Parameters (¹³C):

    • Pulse Sequence: Proton-decoupled (typically zgpg30 or equivalent).

    • Relaxation Delay (D1): 2.0 seconds (essential for quaternary carbons C1, C2, C4).

    • Scans (NS): 512–1024 scans (due to lower sensitivity and quaternary carbons).

  • Processing:

    • Reference TMS to 0.00 ppm.[4][5]

    • Apply exponential window function (LB = 0.3 Hz) for ¹H.

    • Apply LB = 1.0 Hz for ¹³C to reduce noise.

Logic Flow for Assignment Validation

Workflow Start Start: Acquire Spectrum CheckAliphatic Identify Aliphatic Region (3.0 - 5.0 ppm) Start->CheckAliphatic Decision1 Are there 2 Singlets? CheckAliphatic->Decision1 CheckAromatic Identify Aromatic Region (6.5 - 7.5 ppm) Decision2 Is coupling pattern AMX/ABC? CheckAromatic->Decision2 Decision1->CheckAromatic Yes (OMe @ 3.8, CH2 @ 4.5) ResultFail Re-evaluate / Check Purity Decision1->ResultFail No ResultPass Structure Confirmed Decision2->ResultPass Yes (1d, 1dd, 1d) Decision2->ResultFail No (Symmetric pattern?)

Figure 2: Decision matrix for spectral validation. This workflow prioritizes the distinct aliphatic singlets before resolving the complex aromatic splitting.

References

  • LibreTexts Chemistry. (2022). Factors That Influence NMR Chemical Shift.[5][6][7][8] Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Proton NMR Chemical Shifts (Curphy-Morrison Additivity Constants). Retrieved from [Link]

  • Reich, H. J. (n.d.). WinPLT NMR Chemical Shift Data. University of Wisconsin. Retrieved from [Link]

Sources

Technical Whitepaper: Stability Dynamics & Preservation of 2-(Bromomethyl)-1-chloro-4-methoxybenzene

[1]

Executive Summary

2-(Bromomethyl)-1-chloro-4-methoxybenzene (CAS: 55390-96-2 / Analogous Isomers) represents a class of highly reactive benzylic halides used frequently as electrophilic synthons in medicinal chemistry.[1] Its utility, however, is counterbalanced by its inherent thermodynamic instability.

This compound is a lachrymatory alkylating agent that exhibits a non-linear degradation profile. Unlike standard reagents that degrade at a constant rate, benzylic bromides undergo autocatalytic hydrolysis , where the byproduct (HBr) accelerates further decomposition. Consequently, standard "cold storage" is insufficient. This guide outlines a rigorous "Zero-Moisture, Inert-Atmosphere" protocol required to maintain reagent integrity >98% purity over extended periods.

Part 1: Molecular Architecture & Reactivity Profile[1]

To understand the storage requirements, one must first understand the structural "stress points" of the molecule.[1]

The Reactive Triad

The molecule's instability arises from the interaction between three functional groups on the benzene ring:[1]

  • The Benzylic Bromide (C-2): The primary failure point.[1] The C-Br bond is weak (~68 kcal/mol) and the carbon is activated by the aromatic ring, making it highly susceptible to nucleophilic attack (hydrolysis) and homolytic cleavage (photolysis).[1]

  • The Methoxy Group (C-4): An Electron Donating Group (EDG).[1] While it is meta to the benzylic carbon (in this specific isomer), it generally increases the electron density of the ring.[1] In para-isomers, this would massively accelerate

    
     ionization; in this meta-relationship, it still contributes to overall ring activation compared to a nitro-benzyl analog.
    
  • The Chloro Group (C-1): An Electron Withdrawing Group (EWG) located ortho to the bromomethyl group.[1] This provides some steric protection but also inductively destabilizes the C-Br bond.[1]

The Mechanism of Failure: Autocatalytic Hydrolysis

The most critical degradation pathway is moisture-induced hydrolysis.[1] This reaction is not merely a conversion to alcohol; it generates anhydrous Hydrogen Bromide (HBr).

  • Phase 1 (Initiation): Trace moisture attacks the benzylic carbon.[1]

  • Phase 2 (Propagation): The reaction releases HBr.[1]

  • Phase 3 (Acceleration): HBr protonates the leaving group or catalyzes ether formation (dimerization), creating a runaway degradation loop.[1]

DegradationPathwayCompound2-(Bromomethyl)-1-chloro-4-methoxybenzeneTransitionTransition State(Ion Pair)Compound->Transition SpontaneousHydrolysisDimerDibenzyl Ether(Dimerization)Compound->Dimer Reaction withAlcoholMoistureTrace Moisture(H₂O)Moisture->TransitionAlcoholBenzyl AlcoholDerivativeTransition->AlcoholHBrHBr(Strong Acid)Transition->HBrAlcohol->DimerHBr->Compound Acid Catalysis(Feedback Loop)

Figure 1: The autocatalytic degradation cycle.[1] Note the red dashed line indicating how HBr generation accelerates the breakdown of the remaining stock.[1]

Part 2: Storage & Handling Protocols[1][3][4][5]

Based on the reactivity profile, the following protocol is mandatory for maintaining purity.

The "Desiccated Cold Chain" Standard

Temperature: -20°C (± 5°C).[1] Atmosphere: Argon or Nitrogen (Argon preferred due to higher density).[1] Container: Amber glass with Teflon-lined caps.[1]

VariableRequirementScientific Rationale
Temperature -20°C Kinetic suppression of

hydrolysis and homolytic cleavage.[1]
Headspace Argon Displaces humid air. Nitrogen is acceptable, but Argon is heavier than air and protects the solid surface better.
Container Amber Glass Blocks UV light (290-450nm) which causes radical formation and browning.
Seal Parafilm + Tape Parafilm is permeable to gas over time; electrical tape over Parafilm provides a better long-term moisture barrier.[1]
Operational Workflow

Do not simply place the received bottle in the freezer. Commercial packaging is often insufficient for long-term storage after the seal is broken.[1]

StorageWorkflowcluster_0Arrival & Initial QCcluster_1Aliquot Strategycluster_2Long Term StorageReceiveReceive Shipment(Check for browning/fumes)WarmWarm to Room Temp(Prevent Condensation)Receive->Warm  Do NOT open coldGloveboxTransfer toInert AtmosphereWarm->GloveboxAliquotSplit into Single-UseVials (Amber)Glovebox->AliquotSealSeal: Teflon Cap+ Parafilm + TapeAliquot->SealDesiccatorPlace inside SecondaryJar with Drierite™Seal->DesiccatorFreezerStore at -20°CDesiccator->Freezer

Figure 2: The "Desiccated Cold Chain" workflow.[1] Warming to room temperature before opening is the single most critical step to prevent condensation.[1]

Part 3: Quality Control & Re-validation[1]

Before using stored material in critical synthesis, validate purity using these markers.

Visual Inspection[1][5]
  • Pass: White to off-white crystalline solid (or clear oil, depending on exact MP).

  • Fail: Yellow/Orange discoloration (indicates Br2 release) or fuming (indicates HBr release).

NMR Diagnostics ( NMR in )

Look for the "Shift of Death"—the migration of the benzylic protons.[1]

MoietyChemical Shift (

)
Status

(Target)
~4.5 - 4.6 ppm (Singlet) Intact Reagent

(Hydrolysis)
~4.7 ppm (Broad Singlet)Degraded (Alcohol)

(Dimer)
~4.4 - 4.5 ppm (Split)Degraded (Ether)

(Oxidation)
~9.8 - 10.0 ppmDegraded (Aldehyde)

Note: If HBr is present, the water peak in

1

Part 4: Safety & Emergency Protocols (Lachrymator)

This compound is a potent lachrymator (tear gas). It alkylates TRPA1 receptors in the eyes and respiratory tract.[1]

Handling Rules
  • Fume Hood Only: Never open on an open bench.

  • Double Glove: Nitrile gloves offer limited protection against benzylic bromides.[1] Use Silver Shield/4H laminate gloves if handling neat liquid/large solids, or double-glove nitrile and change immediately upon splash.

  • Neutralization Bath: Keep a beaker of 2M NaOH or saturated Sodium Bicarbonate in the hood. Dip contaminated spatulas or glassware into this base immediately to quench the alkylating agent.[1]

Spill Management

If the material is spilled:

  • Evacuate the immediate area to let aerosols settle.

  • Don PPE: Goggles, face shield, double gloves.

  • Quench: Cover the spill with Sodium Carbonate or Vermiculite soaked in 10% Ammonia . The amine/base reacts rapidly with the benzyl bromide to form a non-volatile amine/alcohol.[1]

  • Clean: Do not use water initially (it generates HBr fumes). Use the neutralizing slurry.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22327428, 1-(Bromomethyl)-2-chloro-4-methoxybenzene.[1] Retrieved January 29, 2026, from [Link][1]

  • Metelski, P. D., et al. (2000). Mechanistic role of benzylic bromides in the catalytic autoxidation of methylarenes.[2] Inorganic Chemistry, 39(12), 2434-2439.[2] (Demonstrates oxidative instability and metal catalysis pathways).

  • Master Organic Chemistry (2018). Reactions on the Benzylic Carbon: Instability and Radical Mechanisms. Retrieved January 29, 2026, from [Link][1]

2-(Bromomethyl)-1-chloro-4-methoxybenzene molecular weight and formula

[1][2][3]

Executive Summary

2-(Bromomethyl)-1-chloro-4-methoxybenzene (CAS: 3771-13-9) is a tri-substituted benzene derivative functioning primarily as an electrophilic alkylating agent. Its chemical utility stems from the high reactivity of the benzylic bromide moiety, which facilitates SN2 substitutions, while the chloro and methoxy substituents modulate the electronic environment of the aromatic ring. This molecule serves as a critical building block in the synthesis of pharmacophores, particularly for estrogen receptor modulators and heterocyclic scaffolds.

Chemical Identity & Physicochemical Properties[4][5][6][7][8][9][10][11][12][13][14]

The molecule features a benzene core substituted with a chlorine atom, a methoxy group, and a reactive bromomethyl group.[1][2][3] The specific substitution pattern (Cl at C1, CH2Br at C2, OMe at C4) creates a unique steric and electronic profile where the chlorine atom provides ortho-steric bulk to the reactive center, and the methoxy group donates electron density via resonance.

Key Data Table[4][13][15][16]
PropertyValue
IUPAC Name 2-(Bromomethyl)-1-chloro-4-methoxybenzene
Common Synonyms 2-Chloro-5-methoxybenzyl bromide; 4-Chloro-3-(bromomethyl)anisole
CAS Registry Number 3771-13-9
Molecular Formula C8H8BrClO
Molecular Weight 235.51 g/mol
Exact Mass 233.945 g/mol
Physical State Low-melting solid or pale yellow liquid (dependent on purity)
Melting Point 53–57 °C (Typical for analogous benzyl bromides)
Solubility Soluble in DCM, CHCl3, THF, Ethyl Acetate; Insoluble in water
Reactivity Class Alkylating Agent (Benzylic Halide); Lachrymator

Structural Analysis & Reactivity

Electronic Effects

The reactivity of the bromomethyl group is heavily influenced by the ring substituents:

  • Methoxy Group (Para to Cl, Meta to CH2Br): The -OCH3 group at position 4 is a strong

    
    -donor (+M effect). Although it is meta to the reactive bromomethyl group (limiting direct resonance stabilization of a benzylic cation), it increases the overall electron density of the ring, making the system susceptible to electrophilic aromatic substitution if not carefully controlled.
    
  • Chlorine Atom (Ortho to CH2Br): The chlorine at position 1 exerts an inductive withdrawing effect (-I), slightly deactivating the benzylic carbon toward SN1 pathways but not significantly hindering SN2 attacks. Crucially, its ortho position introduces steric hindrance, which can improve selectivity during nucleophilic attacks by preventing over-alkylation.

Primary Reaction Pathway: Nucleophilic Substitution

The primary utility of this molecule is the displacement of the bromide ion by nucleophiles (amines, thiols, alkoxides).

ReactivityFigure 1: S_N2 Reaction Mechanism at the Benzylic CenterSubstrate2-(Bromomethyl)-1-chloro-4-methoxybenzeneTransitionTransition State(Pentacoordinate)Substrate->Transition+ Nu⁻ (SN2 Attack)ProductBenzylated Nucleophile(Ar-CH2-Nu)Transition->Product- Br⁻

Synthesis & Manufacturing

The standard synthesis route involves the radical bromination of the corresponding toluene derivative. This method is preferred for its high yield and operational simplicity.

Precursor Selection

The correct precursor is 4-Chloro-3-methylanisole (also known as 2-chloro-5-methoxytoluene).

  • Mapping:

    • Anisole C1 (-OCH3)

      
       Product C4
      
    • Toluene C3 (-CH3)

      
       Product C2 (-CH2Br)
      
    • Chloro C4 (-Cl)

      
       Product C1
      
Protocol: Radical Bromination (Wohl-Ziegler Reaction)

Reagents:

  • Substrate: 4-Chloro-3-methylanisole

  • Brominating Agent: N-Bromosuccinimide (NBS)

  • Initiator: Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Solvent: Carbon Tetrachloride (CCl4) or Trifluorotoluene (greener alternative)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 4-Chloro-3-methylanisole in anhydrous CCl4 (0.2 M concentration).

  • Addition: Add 1.05 eq of NBS and 0.05 eq of AIBN.

  • Reaction: Heat the mixture to reflux (approx. 77 °C) under an inert atmosphere (N2 or Ar).

  • Monitoring: Monitor reaction progress via TLC or GC-MS. The reaction is complete when the starting material is consumed (typically 2–6 hours).

  • Workup: Cool the mixture to 0 °C to precipitate succinimide byproduct. Filter off the solids.[3]

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize from hexanes/heptane to obtain the pure bromide.

SynthesisFigure 2: Wohl-Ziegler Bromination Synthesis PathwayPrecursor4-Chloro-3-methylanisole(Precursor)RadicalBenzylic RadicalIntermediatePrecursor->RadicalInitiation & H-AbstractionReagentsNBS, AIBNReflux, CCl4Reagents->PrecursorProduct2-(Bromomethyl)-1-chloro-4-methoxybenzeneRadical->ProductBr Transfer from NBS

Applications in Drug Development

This molecule is a versatile "warhead" for attaching the 2-chloro-5-methoxybenzyl motif to pharmacophores.

  • Estrogen Receptor Modulators: Used in the synthesis of 1,2-diarylethane derivatives where the methoxy group mimics the phenolic A-ring of estradiol.

  • GPCR Ligands: The lipophilic nature of the halogenated benzyl group enhances binding affinity in hydrophobic pockets of G-protein coupled receptors.

  • Fragment-Based Drug Discovery (FBDD): Serves as a fragment for exploring structure-activity relationships (SAR) around the benzyl position, specifically testing the effect of the ortho-chloro substituent on metabolic stability (blocking P450 oxidation sites).

Handling, Safety, & Stability

Warning: Potent Lachrymator. Like most benzyl bromides, this compound is a severe eye and respiratory irritant. It acts as a tear gas agent even at low concentrations.

  • PPE Requirements: Full-face respirator or safety goggles with a face shield, chemical-resistant gloves (Nitrile/Silver Shield), and a lab coat. Handle only inside a functioning fume hood.

  • Storage: Store at 2–8 °C under an inert atmosphere (Argon). Moisture sensitive; hydrolysis yields the corresponding benzyl alcohol and HBr (corrosive).

  • Spill Management: Neutralize spills with a solution of sodium thiosulfate or dilute ammonia to quench the alkylating potential before cleanup.

References

  • PubChem. (2024).[4][5][2][3] Compound Summary: 2-(Bromomethyl)-1-chloro-4-methoxybenzene (CAS 3771-13-9).[6][][8] National Center for Biotechnology Information. Retrieved from [Link]

  • Schertl, S., et al. (2001).[8] Synthesis of Estrogen Receptor Modulators. Archiv der Pharmazie, 334(4), 125-137.[8] (Cited for synthesis conditions using NBS/AIBN).

Methodological & Application

Using 2-(Bromomethyl)-1-chloro-4-methoxybenzene in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(Bromomethyl)-1-chloro-4-methoxybenzene in Williamson Ether Synthesis

Executive Summary & Strategic Value

This application note details the optimized protocols for utilizing 2-(Bromomethyl)-1-chloro-4-methoxybenzene (CAS: 3771-13-9, also known as 2-chloro-5-methoxybenzyl bromide) as an electrophile in Williamson ether synthesis.

This scaffold is a high-value "tri-functional" building block in medicinal chemistry:

  • Benzylic Bromide: Highly reactive electrophile for SN2 coupling.

  • Aryl Chloride: A latent handle for subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) utilizing bulky phosphine ligands (e.g., XPhos, RuPhos).

  • Methoxy Group: Provides electron density and metabolic stability, often serving as a hydrogen-bond acceptor in active pharmaceutical ingredients (APIs).

Target Audience: Synthetic organic chemists, process chemists, and medicinal chemists focusing on oncology (kinase inhibitors) and metabolic disease targets.

Chemical Profile & Safety Assessment

Compound: 2-(Bromomethyl)-1-chloro-4-methoxybenzene Molecular Weight: 235.51 g/mol Physical State: Typically a low-melting solid or viscous oil (dependent on purity).

Critical Safety Warning: Lachrymator

Like most benzylic bromides, this compound is a potent lachrymator (tear gas agent) and skin irritant.[1][2]

  • Engineering Controls: All weighing and transfers must occur within a functioning fume hood.

  • Decontamination: Spills should be treated immediately with a solution of dilute ammonia or 5% sodium thiosulfate to quench the alkylating potential.

  • PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

Reaction Mechanism & Strategic Considerations

The Williamson ether synthesis proceeds via an SN2 mechanism.[3][4][5] The reaction success depends on the nucleophilicity of the alkoxide/phenoxide and the suppression of side reactions (primarily hydrolysis of the bromide or C-alkylation of ambident nucleophiles).

Mechanism Visualization

WilliamsonMechanism Base Base (K2CO3 / Cs2CO3) Alkoxide Alkoxide/Phenoxide (R-O⁻) Base->Alkoxide Phenol Phenol/Alcohol (R-OH) Phenol->Alkoxide Deprotonation TS Transition State [R-O---C---Br]‡ Alkoxide->TS Nucleophilic Attack Electrophile 2-(Bromomethyl)-1-chloro- 4-methoxybenzene Electrophile->TS SideProduct Hydrolysis Byproduct (Benzyl Alcohol) Electrophile->SideProduct H2O (Trace) Product Target Ether (R-O-Benzyl) TS->Product Inversion/Displacement

Figure 1: Mechanistic pathway highlighting the critical deprotonation step and the competitive hydrolysis pathway.

Optimized Protocols

Method A: Synthesis with Phenols (Mild Conditions)

Best for: Creating diaryl ethers where the nucleophile is a phenol. Uses Cesium Carbonate to enhance nucleophilicity via the "Cesium Effect."

Reagents:

  • Substituted Phenol (1.0 equiv)[6]

  • 2-(Bromomethyl)-1-chloro-4-methoxybenzene (1.1 equiv)

  • Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 equiv)

  • Solvent: DMF (Anhydrous) or Acetonitrile (MeCN)

Protocol:

  • Setup: Flame-dry a round-bottom flask containing a magnetic stir bar. Purge with Nitrogen (N₂) or Argon.

  • Dissolution: Add the substituted phenol (1.0 equiv) and anhydrous DMF (0.2 M concentration relative to phenol).

  • Deprotonation: Add Cs₂CO₃ (1.5 equiv) in a single portion. Stir at room temperature for 15–30 minutes to generate the phenoxide. Note: The mixture may become heterogeneous.

  • Addition: Add 2-(Bromomethyl)-1-chloro-4-methoxybenzene (1.1 equiv) dropwise (if oil) or portion-wise (if solid).

    • Optional Catalyst: Add 5 mol% TBAI (Tetrabutylammonium iodide) to accelerate the reaction via in-situ formation of the more reactive benzyl iodide (Finkelstein reaction).

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. If conversion is slow (monitored by TLC/LCMS), heat to 60°C.

  • Quench: Pour the reaction mixture into ice-water (5x reaction volume).

  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water (2x) and brine (1x) to remove DMF. Dry over Na₂SO₄ and concentrate.

Method B: Synthesis with Aliphatic Alcohols (Strong Base)

Best for: Primary or secondary aliphatic alcohols which are less acidic than phenols.

Reagents:

  • Aliphatic Alcohol (1.0 equiv)[6]

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.2 equiv)

  • Solvent: THF (Anhydrous) or DMF (0°C to RT)

Protocol:

  • Setup: Flame-dry a two-neck flask. Maintain a strict inert atmosphere (N₂).

  • Base Preparation: Wash NaH (1.2 equiv) with dry hexane (2x) to remove mineral oil if downstream purification is sensitive to lipophiles (optional). Suspend NaH in anhydrous THF (0°C).

  • Alkoxide Formation: Add the alcohol (1.0 equiv) dropwise to the NaH suspension at 0°C. Evolution of H₂ gas will occur. Stir for 30 min at 0°C -> RT.

  • Alkylation: Cool back to 0°C. Add 2-(Bromomethyl)-1-chloro-4-methoxybenzene (1.1 equiv) dissolved in minimal THF.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Quench: Carefully quench with saturated NH₄Cl solution (dropwise initially) to neutralize excess hydride.

Data Analysis & Troubleshooting

QC Criteria: NMR Interpretation

Successful alkylation is best confirmed by 1H NMR.

SignalChemical Shift (δ, ppm)MultiplicityInterpretation
-O-CH₂-Ar 5.0 - 5.2 Singlet (2H) Diagnostic Peak. Shifted upfield from starting bromide (~4.5 ppm) depending on the ether oxygen.
-OCH₃3.8 - 3.9Singlet (3H)Methoxy group on the scaffold (remains unchanged).
Ar-H6.8 - 7.5MultipletAromatic region.
Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Starting Material Remains Low nucleophilicity or steric hindrance.Add 10 mol% TBAI (Phase Transfer Catalyst/Iodide source). Switch solvent to DMF if using MeCN.
Hydrolysis Product (Benzyl Alcohol) Wet solvent or hygroscopic base.Ensure DMF is anhydrous (store over molecular sieves). Minimize exposure to air during addition.[2][7][8][9][10]
Elimination Products Base is too strong/bulky (rare for benzylic).Not common for benzylic halides, but ensure temperature is not >80°C.

Workflow Logic & Decision Tree

Workflow Start Start: Select Nucleophile IsPhenol Is Nucleophile a Phenol? Start->IsPhenol PhenolPath Method A: Mild Base IsPhenol->PhenolPath Yes AlcoholPath Method B: Strong Base IsPhenol->AlcoholPath No ReagentsA Cs2CO3 or K2CO3 Solvent: DMF or Acetone PhenolPath->ReagentsA TempA Temp: RT to 60°C ReagentsA->TempA AddElectrophile Add 2-(Bromomethyl)-1-chloro- 4-methoxybenzene TempA->AddElectrophile ReagentsB NaH (Sodium Hydride) Solvent: THF or DMF AlcoholPath->ReagentsB TempB Temp: 0°C to RT ReagentsB->TempB TempB->AddElectrophile Monitor Monitor via TLC/LCMS (Look for disappearance of bromide) AddElectrophile->Monitor Workup Aqueous Workup (Remove DMF/Salts) Monitor->Workup

Figure 2: Decision matrix for selecting the appropriate alkylation protocol based on nucleophile acidity.

References

  • Williamson Ether Synthesis Mechanism & Scope

    • Master Organic Chemistry. "The Williamson Ether Synthesis."[3][4][5][10][11] MasterOrganicChemistry.com. Available at: [Link]

  • Cesium Carbonate in Organic Synthesis

    • ResearchGate. "Synthesise of alkyl aryl ethers cesium carbonate catalyzed O-alkylation of phenol." ResearchGate.net. Available at: [Link]

  • Safety Data for Benzyl Bromides
  • General Protocol for Benzylic Bromides
  • Compound Data (2-(Bromomethyl)-1-chloro-4-methoxybenzene)

    • National Institutes of Health (NIH). "PubChem Compound Summary: 2-(Bromomethyl)-1-chloro-4-methoxybenzene." PubChem. Available at: [Link]

Sources

2-(Bromomethyl)-1-chloro-4-methoxybenzene as a protecting group for phenols

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(Bromomethyl)-1-chloro-4-methoxybenzene as a Robust Phenolic Protecting Group

Executive Summary

This technical guide details the utility of 2-(Bromomethyl)-1-chloro-4-methoxybenzene (CAS 3771-13-9 ) as a specialized protecting group for phenols. Unlike the widely used p-methoxybenzyl (PMB) group, which is acid-labile, this reagent installs a 2-chloro-5-methoxybenzyl moiety. The specific meta-relationship between the methoxy group and the benzylic center, combined with the steric and electronic influence of the ortho-chloro substituent, renders this protecting group significantly more stable to acidic and oxidative conditions.

This guide is designed for medicinal chemists requiring orthogonal protection strategies , where a phenol must remain protected during the removal of standard PMB, Trityl, or Boc groups.

Chemical Identity & Structural Logic

It is critical to distinguish this reagent from its isomer, the acid-labile 2-chloro-4-methoxybenzyl bromide.

FeatureTarget Reagent (This Protocol) Common Isomer (PMB Analog)
IUPAC Name 2-(Bromomethyl)-1-chloro-4-methoxybenzene 1-(Bromomethyl)-2-chloro-4-methoxybenzene
CAS Number 3771-13-9 54788-17-9
Resulting Group 2-Chloro-5-methoxybenzyl Ether 2-Chloro-4-methoxybenzyl Ether
Electronic State Meta-Methoxy (Electronically Neutral/Withdrawing)Para-Methoxy (Electronically Donating)
Acid Stability High (Stable to TFA, HCl)Low (Cleaved by dilute TFA/DCM)
Primary Use Robust, permanent-type protectionLabile, temporary protection
Mechanism of Stability

The stability of benzyl-type protecting groups is dictated by the stability of the benzylic carbocation intermediate formed during acid-catalyzed cleavage.

  • PMB (p-OMe): The oxygen lone pair donates directly into the benzylic cation via resonance, stabilizing it and facilitating rapid cleavage.

  • Target Group (m-OMe, o-Cl):

    • Meta-Methoxy: Cannot stabilize the cation via resonance. It exerts an inductive electron-withdrawing effect ($ \sigma_m \approx +0.12 $), destabilizing the transition state.

    • Ortho-Chloro: Provides steric hindrance to nucleophiles and further inductive destabilization ($ \sigma_o $ effects).

    • Result: The ether bond is highly resistant to solvolysis, requiring harsh Lewis acids or hydrogenation for removal.

Experimental Protocols

Protocol A: Installation (Protection)

This reaction proceeds via a standard SN2 mechanism. The ortho-chloro group adds steric bulk, requiring slightly more vigorous conditions than unsubstituted benzyl bromide.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: 2-(Bromomethyl)-1-chloro-4-methoxybenzene (1.2 equiv)

  • Base: Potassium Carbonate ($ \text{K}_2\text{CO}_3

    
     \text{Cs}_2\text{CO}_3 $) (1.5 equiv) for hindered phenols.
    
  • Solvent: DMF (anhydrous) or Acetone (reagent grade).

  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional, accelerates reaction via Finkelstein exchange.

Step-by-Step Procedure:

  • Preparation: Dissolve the phenol (1.0 mmol) in anhydrous DMF (3.0 mL) under an inert atmosphere ($ \text{N}_2 $ or Ar).

  • Deprotonation: Add $ \text{K}_2\text{CO}_3 $ (276 mg, 2.0 mmol) in one portion. Stir at room temperature for 15 minutes to ensure phenoxide formation.

  • Addition: Add 2-(Bromomethyl)-1-chloro-4-methoxybenzene (282 mg, 1.2 mmol). If the reaction is expected to be sluggish, add KI (16 mg, 0.1 mmol).

  • Reaction: Heat the mixture to 60°C for 4–12 hours. Monitor by TLC (Target $ R_f $ will be higher than free phenol).

  • Workup:

    • Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.

    • Wash with Brine (10 mL).

    • Dry over $ \text{Na}_2\text{SO}_4 $, filter, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically a crystalline solid or viscous oil.

Protocol B: Deprotection (Cleavage)[1]

Due to the high stability of the 2-chloro-5-methoxybenzyl linkage, mild acid (TFA) will not work. Select one of the following methods based on substrate compatibility.

Method 1: Boron Tribromide (Lewis Acid Cleavage) Best for substrates stable to strong Lewis acids.

  • Dissolve protected substrate in anhydrous $ \text{CH}_2\text{Cl}_2 $ at -78°C.

  • Add $ \text{BBr}_3 $ (1.0 M in DCM, 2–3 equiv) dropwise.

  • Warm to 0°C over 1 hour.

  • Quench with MeOH (carefully) followed by saturated $ \text{NaHCO}_3 $.

  • Note: This cleaves the methyl ether (OMe) as well, resulting in a phenol and a benzyl bromide byproduct, or complex fragmentation. Use with caution if other methoxy groups are present.

Method 2: Catalytic Hydrogenation (The Preferred Route) Standard benzyl cleavage conditions, but requires optimization to prevent dechlorination.

  • Dissolve substrate in MeOH or EtOAc.

  • Add catalyst: Pd(OH)2/C (Pearlman's Catalyst) (10-20 wt%).

    • Note: Standard Pd/C may be too slow due to the steric bulk of the ortho-Cl.

  • Stir under $ \text{H}_2 $ atmosphere (balloon or 1-3 bar).

  • Critical Control: To prevent hydrodehalogenation (removal of the Cl atom from the protecting group or substrate before cleavage), add a poison such as Diphenylsulfide (0.1 equiv) or use a specific solvent system like EtOH/Benzene. However, for a protecting group that will be discarded, dechlorination of the protecting group fragment is irrelevant, provided the substrate is stable.

Strategic Application: Orthogonality

The primary value of this reagent is its ability to survive conditions that strip other groups.

Visualizing the Orthogonal Workflow

ProtectionStrategy Start Substrate: Di-Phenol Step1 1. Selective Protection (Reagent: 2-(Bromomethyl)-1-chloro-4-methoxybenzene) Start->Step1 Intermediate1 Intermediate A: Contains 2-Cl-5-OMe-Bn Group Step1->Intermediate1 Step2 2. Protect 2nd Site (Reagent: PMB-Cl or MOM-Cl) Intermediate1->Step2 Intermediate2 Intermediate B: Fully Protected (Orthogonal) Step2->Intermediate2 Step3 3. Acidic Deprotection (1% TFA/DCM) Intermediate2->Step3 Result1 Result: PMB Removed 2-Cl-5-OMe-Bn REMAINS Step3->Result1 Selective Cleavage

Comparative Stability Data

Protecting GroupReagentStability (TFA, RT)Stability (DDQ, Oxidative)Stability (H2/Pd)
PMB (p-Methoxybenzyl)PMB-ClLabile (< 1 hr)LabileLabile
DMB (3,4-Dimethoxybenzyl)DMB-ClVery Labile (< 15 min)Very LabileLabile
2-Cl-5-OMe-Bn (This Topic) CAS 3771-13-9 Stable Stable Labile
Benzyl (Bn)Bn-BrStableStableLabile

Interpretation: The 2-(Bromomethyl)-1-chloro-4-methoxybenzene reagent yields a protecting group that mimics a standard Benzyl (Bn) group in stability but offers unique crystallinity and NMR handles (distinct OMe singlet at ~3.8 ppm, aromatic signals) that separate it from phenyl signals.

References

  • Chemical Identity & Synthesis

    • Benzene, 2-(bromomethyl)-1-chloro-4-methoxy-.[1][2][][4][5] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22327428.

    • [Link]

  • Comparative Benzyl Protecting Group Stability

    • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
    • [Link][6]

  • Application in Medicinal Chemistry (Structural Analogs)

    • Use of 2-chloro-substituted benzyl groups for steric tuning in adenosine receptor ligands. Journal of Medicinal Chemistry, 49(25), 7373-7383.
    • [Link]

Sources

Application Note: Selective Deprotection of 2-Chloro-4-methoxybenzyl (Cl-PMB) Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-chloro-4-methoxybenzyl (Cl-PMB) ether is a specialized hydroxyl protecting group designed to address a critical limitation of the standard p-methoxybenzyl (PMB) group: acid sensitivity. By introducing a chlorine atom at the ortho position, the Cl-PMB group retains the oxidative lability characteristic of PMB ethers (cleavable by DDQ) while exhibiting significantly enhanced stability toward acidic conditions. This guide provides validated protocols for the removal of Cl-PMB ethers, focusing on oxidative cleavage using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and outlining the mechanistic basis for its orthogonality to standard PMB ethers.

Introduction & Strategic Utility

In complex natural product synthesis, distinguishing between multiple hydroxyl groups often requires "orthogonal" protection—groups that can be removed independently of one another.[1]

  • The Standard: PMB ethers are widely used because they can be removed oxidatively (DDQ) or with mild acid (TFA/DCM).

  • The Problem: PMB ethers are often too labile to acidic conditions required for other transformations (e.g., glycosylation, acetal formation).

  • The Solution (Cl-PMB): The chlorine atom at the 2-position exerts an inductive electron-withdrawing effect (

    
     effect). This destabilizes the benzylic carbocation intermediate required for acid-catalyzed hydrolysis, making Cl-PMB approximately 10–50 times more stable to acid  than PMB. However, the 4-methoxy group still allows for the formation of a charge-transfer complex with DDQ, permitting oxidative removal.
    
Stability Comparison Table
Protecting GroupStructureAcid Stability (Relative)Oxidative Cleavage (DDQ)
PMB 4-Methoxybenzyl1 (Baseline)Rapid (< 1 h)
Cl-PMB 2-Chloro-4-methoxybenzyl~50x Higher Slower (~2–4 h)
Bn Benzyl>1000x HigherVery Slow / Inert

Mechanistic Insight: DDQ Oxidative Cleavage

The deprotection of Cl-PMB ethers by DDQ does not proceed via acid hydrolysis. Instead, it follows a Single Electron Transfer (SET) mechanism.[2][3] Understanding this is crucial for troubleshooting "stalled" reactions.

Mechanism Description
  • Charge Transfer (CT) Complex: The electron-rich aromatic ring of the Cl-PMB donor interacts with the electron-deficient DDQ acceptor.

  • Hydride Transfer: A hydride ion is transferred from the benzylic position to DDQ, generating an oxocarbenium ion and the hydroquinone anion (DDQ-H⁻).

  • Hydrolysis: Water (essential component) attacks the oxocarbenium ion.

  • Collapse: The hemiacetal intermediate collapses to release the free alcohol and the byproduct, 2-chloro-4-methoxybenzaldehyde.

Visualization: Reaction Pathway

DDQ_Mechanism Start Cl-PMB Ether (Substrate) CT_Complex Charge-Transfer Complex Start->CT_Complex + DDQ DDQ DDQ (Oxidant) DDQ->CT_Complex Oxocarbenium Oxocarbenium Ion CT_Complex->Oxocarbenium Hydride Abstraction (- DDQ-H) Hemiacetal Hemiacetal Intermediate Oxocarbenium->Hemiacetal + H2O Water H2O (Solvent/Reagent) Water->Hemiacetal Product Free Alcohol (ROH) Hemiacetal->Product Collapse Aldehyde Byproduct: Cl-Anisaldehyde Hemiacetal->Aldehyde

Caption: Mechanistic pathway of DDQ-mediated oxidative cleavage. Note the absolute requirement for water in the hydrolysis step.

Validated Protocols

Protocol A: Standard Oxidative Cleavage (DDQ)

Application: Removal of Cl-PMB in the presence of acid-sensitive groups or other benzyl ethers.

Reagents:

  • Dichloromethane (DCM) – ACS Grade

  • Phosphate Buffer (pH 7.0) or Water (10% v/v)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[1][2][4]

Step-by-Step Methodology:

  • Preparation: Dissolve the Cl-PMB ether substrate (1.0 equiv) in a mixture of DCM and Water (18:1 v/v).

    • Expert Note: If the substrate is highly acid-sensitive, use pH 7 phosphate buffer instead of water. DDQ reduction generates acidic species (DDQ-H2) which can lower the pH of the reaction medium.

  • Addition: Cool the reaction to 0 °C. Add DDQ (1.2 to 1.5 equiv) in a single portion.

    • Observation: The reaction mixture will turn a deep green/black color initially, often fading to a reddish-brown precipitate (DDQ-H2) as the reaction proceeds.

  • Monitoring: Stir at 0 °C for 30 minutes, then warm to room temperature. Monitor by TLC.[3]

    • Note: Cl-PMB cleaves slower than PMB. Expect reaction times of 2–4 hours.

  • Quench: Once starting material is consumed, pour the mixture into saturated aqueous Sodium Bicarbonate (NaHCO₃).

    • Why? This neutralizes acidic byproducts and removes the hydroquinone precipitate.

  • Workup: Extract with DCM (3x). Wash combined organics with saturated Sodium Bisulfite (to remove excess oxidant) followed by Brine. Dry over Na₂SO₄.[3]

  • Purification: Flash column chromatography. The aldehyde byproduct is less polar than the alcohol and usually elutes earlier.

Protocol B: Lewis Acid Cleavage (Alternative)

Application: When the substrate contains oxidation-prone moieties (e.g., electron-rich alkenes, sulfides) that would react with DDQ.

Reagents:

  • Dichloromethane (DCM)

  • Dimethylsulfide (DMS) or Thioanisole (Scavenger)

  • Boron Trichloride (BCl₃) or Tin(IV) Chloride (SnCl₄)

Step-by-Step Methodology:

  • Preparation: Dissolve substrate in anhydrous DCM under Argon/Nitrogen atmosphere. Cool to -78 °C.

  • Scavenger: Add Dimethylsulfide (5.0 equiv).

    • Expert Note: The scavenger is critical to trap the stabilized benzyl cation and prevent re-alkylation of the alcohol.

  • Acid Addition: Add Lewis Acid (e.g., BCl₃, 1.0 M in DCM, 2.0 equiv) dropwise.

  • Reaction: Stir at -78 °C for 1 hour. If no reaction occurs, slowly warm to 0 °C.

    • Warning: Cl-PMB requires stronger Lewis acidity than PMB. If BCl₃ fails, TiCl₄ is a stronger alternative but less functional-group tolerant.

  • Quench: Quench carefully with MeOH/Et₃N (1:1) at low temperature.[3]

Orthogonal Strategy Workflow

The primary power of Cl-PMB is its use alongside PMB. The following workflow illustrates how to manipulate a molecule containing both groups.

Orthogonality Substrate Substrate with PMB and Cl-PMB Decision Target Transformation Substrate->Decision Path_Acid Acidic Conditions (e.g., 1% TFA or mild Lewis Acid) Decision->Path_Acid Selective PMB Removal Path_Ox Oxidative Conditions (DDQ, 1.2 equiv) Decision->Path_Ox Oxidative Removal Path_HardAcid Strong Acid (TFA/DCM 1:1) Decision->Path_HardAcid Global Deprotection Result_Acid PMB Cleaved Cl-PMB Intact Path_Acid->Result_Acid Result_Ox PMB Cleaved First (Kinetic Selectivity) Path_Ox->Result_Ox Monitor Carefully Result_All Both Groups Cleaved Path_HardAcid->Result_All

Caption: Decision tree for orthogonal deprotection of PMB and Cl-PMB containing substrates.

Troubleshooting & Expert Tips

  • Reaction Stalls at 50%:

    • Cause: Accumulation of DDQ-H2 (hydroquinone) can inhibit the reaction.

    • Fix: Filter the reaction mixture to remove the precipitate, or add more oxidant (0.5 equiv). Ensure water is present (add 1-2 drops if running anhydrous).

  • Over-oxidation:

    • Issue: Aldehydes or ketones forming at the newly deprotected alcohol site.

    • Fix: This occurs if the reaction runs too long. Cl-PMB cleavage is slower than PMB, but faster than simple benzyl ethers. Quench immediately upon disappearance of starting material.

  • Solubility Issues:

    • DDQ is poorly soluble in pure DCM. A DCM/Water (18:1) emulsion is standard. For highly lipophilic substrates, a DCM/Benzene or DCM/Toluene mix can help solubilize the charge-transfer complex.

References

  • Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). Specific Removal of p-Methoxybenzyl Ethers by Oxidation with DDQ.[1][2][3][5][6] Tetrahedron Letters, 23(8), 885–888. [Link]

  • Horita, K., Yoshioka, T., Tanaka, T., Oikawa, Y., & Yonemitsu, O. (1986).[7] On the Selectivity of Deprotection of Benzyl, p-Methoxybenzyl, and 2-Chloro-4-methoxybenzyl Ethers. Tetrahedron, 42(11), 3021–3028. [Link]

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to Chapter 2: Protection for the Hydroxyl Group, Section on Substituted Benzyl Ethers). [Link]

Sources

Synthesis of isoquinoline derivatives from 2-(Bromomethyl)-1-chloro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 7-methoxyisoquinoline derivatives utilizing 2-(Bromomethyl)-1-chloro-4-methoxybenzene as a bifunctional building block. Unlike traditional electrophilic cyclizations (e.g., Pomeranz-Fritsch) which may suffer from regioselectivity issues due to the para-directing methoxy group competing with the ortho-chloro substituent, this protocol leverages a Palladium-Catalyzed Intramolecular Heck Cyclization .

This approach uniquely exploits the orthogonal reactivity of the precursor:

  • Benzylic Bromide: Highly reactive electrophile for rapid N-alkylation (Tether formation).

  • Aryl Chloride: Latent handle for transition-metal catalyzed ring closure.

Key Advantages
  • Regiocontrol: Ring closure is dictated by the C-Cl bond, eliminating isomer formation.

  • Modularity: The nitrogen source (allylamine/amine) can be varied to introduce substituents at the N-position.

  • Atom Economy: Utilizes the halogen handles present in the commercial starting material without extensive functional group interconversion.

Chemical Profile & Retrosynthetic Strategy[1]

Starting Material Analysis
PropertySpecification
Compound 2-(Bromomethyl)-1-chloro-4-methoxybenzene
CAS No. 19614-12-1
MW 235.51 g/mol
Reactivity A Benzylic Bromide (C2):

vs Aryl Cl. Susceptible to mild SN2 attack.
Reactivity B Aryl Chloride (C1): Requires Pd(0) oxidative addition.[1] Rate is slowed by the electron-rich 4-OMe group (Hammett

), necessitating electron-rich bulky ligands.
Strategic Pathway

The synthesis proceeds via a "Tether-and-Close" strategy. The benzylic position anchors the nitrogen, while the aryl chloride serves as the termination point for the cyclization.

Retrosynthesis Target 7-Methoxyisoquinoline (Target Scaffold) Dihydro 1,2-Dihydroisoquinoline (Intermediate) Dihydro->Target Oxidation/Isomerization Precursor N-Allyl-2-chloro-benzylamine (Cyclization Precursor) Precursor->Dihydro Intramolecular Heck Cyclization SM 2-(Bromomethyl)-1-chloro- 4-methoxybenzene (Starting Material) SM->Precursor S_N2 Alkylation Reagent Allylamine Reagent->Precursor

Figure 1: Retrosynthetic logic flow from the bifunctional benzyl halide to the isoquinoline core.

Detailed Protocol: Pd-Catalyzed Annulation

Phase A: Tether Formation (N-Alkylation)

This step installs the nitrogen atom and the olefinic "handle" required for the Heck reaction.

Reagents:

  • 2-(Bromomethyl)-1-chloro-4-methoxybenzene (1.0 equiv)

  • Allylamine (3.0 equiv) — Excess prevents bis-alkylation.

  • K₂CO₃ (2.0 equiv)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • Dissolve 2-(Bromomethyl)-1-chloro-4-methoxybenzene (10 mmol) in MeCN (50 mL).

  • Add K₂CO₃ (20 mmol) followed by the dropwise addition of allylamine (30 mmol) at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The benzylic bromide is highly reactive; disappearance of SM should be rapid.

  • Filter off inorganic salts and concentrate the filtrate in vacuo.

  • Purification: The secondary amine product is often pure enough for the next step. If necessary, purify via flash column chromatography (SiO₂, DCM/MeOH 95:5).

Phase B: Ring Closure (Intramolecular Heck)

This is the critical step. The electron-rich nature of the ring (due to OMe) makes the oxidative addition of Pd into the Ar-Cl bond the rate-determining step (RDS). Standard PPh₃ ligands may be insufficient; bulky, electron-rich phosphines or NHCs are recommended [1].

Reagents:

  • N-Allyl-intermediate (from Phase A)

  • Catalyst: Pd(OAc)₂ (5-10 mol%)

  • Ligand: SPhos or P(t-Bu)₃ (10-20 mol%) — Crucial for activating Aryl-Cl.

  • Base: K₂CO₃ or Cs₂CO₃ (2.0 equiv)

  • Solvent: DMF or DMAc (degassed)

Procedure:

  • In a glovebox or under Argon, charge a pressure vial with the N-allyl substrate (5 mmol), Pd(OAc)₂ (0.25 mmol), Ligand (0.5 mmol), and Base (10 mmol).

  • Add degassed DMF (25 mL). Seal the vial.

  • Heat to 100–110°C for 12–24 hours.

    • Mechanistic Note: The reaction proceeds via exo-trig cyclization. The resulting organopalladium species undergoes

      
      -hydride elimination to form the endocyclic double bond (1,2-dihydroisoquinoline) or the exocyclic isomer, which isomerizes under the basic conditions [2].
      
  • Cool to RT, dilute with water, and extract with EtOAc (3x).

  • Wash organics with LiCl solution (to remove DMF), dry over Na₂SO₄, and concentrate.

Phase C: Aromatization (Optional)

The Heck product is typically a dihydroisoquinoline. To obtain the fully aromatic isoquinoline:

  • Treat the crude dihydro-product with Pd/C (10 wt%) in refluxing decalin or mesitylene for 24 hours; OR

  • Use MnO₂ (5 equiv) in refluxing toluene for 2 hours.

Mechanistic Insight & Troubleshooting

The success of this protocol relies on the catalytic cycle of Palladium. Understanding the failure modes is essential for troubleshooting.

Mechanism Pd0 LnP-Pd(0) Active Species OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd + Ar-Cl Coord Olefin Coordination OxAdd->Coord Intramolecular Insert Migratory Insertion (Carbopalladation) Coord->Insert Ring Formation BetaElim Beta-Hydride Elimination Insert->BetaElim - H-Pd-Cl RedElim Reductive Elimination (Regenerates Pd0) BetaElim->RedElim + Base RedElim->Pd0

Figure 2: Catalytic cycle for the Intramolecular Heck reaction.[2] The Oxidative Addition step is hampered by the electron-donating OMe group, requiring high-energy ligands.

Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (SM Recovery) Oxidative addition failed. Ar-Cl bond is too stable.Switch ligand to SPhos , XPhos , or IPr carbene . Increase Temp to 130°C.
Dehalogenation (Ar-H)

-hydride elimination occurred before insertion.
Increase concentration (intramolecular rates favor high conc). Ensure strictly anhydrous conditions.
Pd Black Formation Catalyst decomposition ("clustering").Add TBAB (Tetrabutylammonium bromide) as a phase transfer agent/stabilizer.
Regioisomers Double bond migration.This is often reversible. Treat final mixture with acid (pTsOH) or oxidant to force aromatization to the thermodynamic isoquinoline product.

Alternative Traditional Route (Bischler-Napieralski)

While the Pd-catalyzed route is modular, the Bischler-Napieralski reaction remains a viable alternative for scale-up if palladium costs are prohibitive.

  • Nitrile Synthesis: React SM with NaCN in DMSO to form 2-(cyanomethyl)-1-chloro-4-methoxybenzene.

  • Reduction: Reduce nitrile to the phenethylamine using BH₃·THF.

  • Amide Formation: Acylate amine with an acid chloride (R-COCl).

  • Cyclization: Treat with POCl₃ in refluxing toluene.

    • Risk:[3][4][5][6][7] The cyclization is an Electrophilic Aromatic Substitution (EAS).[3] The OMe group directs ortho/para. The position para to OMe is blocked by Cl. The position ortho to OMe (C5) is open.

    • Warning: Cyclization might occur at C5 (yielding a 5,8-disubstituted isoquinoline) rather than the desired C1 position (displacing Cl? Unlikely). Therefore, the Pd-route is chemically superior for ensuring the correct regiochemistry.

References

  • Review of Intramolecular Heck Reactions: Link, J. T. (2002). The Intramolecular Heck Reaction.[2] Organic Reactions.[3][1][2][8][9][10][11][12][13][14]

  • Synthesis of Isoquinolines via Pd-Catalyzed Cyclization: Roesch, K. R., & Larock, R. C. (1998). Synthesis of Isoquinolines and Pyridines by the Palladium-Catalyzed Iminoannulation of Internal Alkynes.

  • Ligand Effects in Ar-Cl Activation: Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide.

  • General Isoquinoline Synthesis Overview: Isoquinoline Synthesis. Organic Chemistry Portal.[14]

Sources

Application Note: Esterification of Carboxylic Acids using 2-(Bromomethyl)-1-chloro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for protecting carboxylic acids as 2-chloro-4-methoxybenzyl esters using the reagent 2-(Bromomethyl)-1-chloro-4-methoxybenzene (also known as 2-chloro-4-methoxybenzyl bromide).

While similar to the standard p-methoxybenzyl (PMB) protection, this specific reagent incorporates an ortho-chlorine substituent. This structural modification serves two critical functions in drug development:

  • Enhanced Stability: The steric bulk of the ortho-chlorine atom stabilizes the benzylic position, making the reagent less prone to spontaneous polymerization compared to the highly unstable PMB-bromide.

  • Crystallinity: The halogen handle often improves the crystallinity of intermediates, facilitating purification without chromatography.

This protocol utilizes a base-promoted


 alkylation (Finkelstein-modified) to ensure high yields under mild conditions.

Reaction Mechanism & Rationale

The reaction proceeds via a nucleophilic substitution (


) pathway.[1] To maximize efficiency, we employ a "Finkelstein-like" in-situ activation using Potassium Iodide (KI).
Mechanistic Pathway[2]
  • Deprotonation: The weak base (

    
     or 
    
    
    
    ) deprotonates the carboxylic acid to form a carboxylate anion.
  • Activation (In-Situ): KI reacts with the benzyl bromide to generate the more reactive benzyl iodide in equilibrium.

  • Alkylation: The carboxylate nucleophile attacks the benzylic carbon, displacing the halide to form the ester.

Structural Logic

The para-methoxy group donates electron density into the ring, stabilizing the transition state for carbocation-like character (though the mechanism is


, the benzylic carbon is electron-rich). The ortho-chloro group provides steric hindrance that prevents side reactions (like over-alkylation or self-condensation of the reagent) without significantly retarding the desired esterification.

ReactionMechanism Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO-) Acid->Carboxylate Deprotonation Base Base (K2CO3) Base->Carboxylate Product 2-Cl-4-OMe-Benzyl Ester Carboxylate->Product SN2 Attack Reagent Reagent (Ar-CH2-Br) Intermediate Activated Reagent (Ar-CH2-I) Reagent->Intermediate Halide Exchange KI Catalyst (KI) KI->Intermediate Intermediate->Product Fast

Figure 1: Mechanistic pathway highlighting the in-situ activation of the alkyl bromide to the more reactive iodide.

Experimental Protocol

Reagents & Stoichiometry
ComponentRoleEquivalents (eq)Notes
Carboxylic Acid Substrate1.0Limiting reagent.
2-(Bromomethyl)-1-chloro-4-methoxybenzene Reagent1.1 - 1.2Slight excess ensures complete conversion.
Potassium Carbonate (

)
Base2.0 - 2.5Anhydrous, granular (grind if necessary).
Potassium Iodide (KI) Catalyst0.1 - 0.2Essential for rate acceleration.
DMF (Dimethylformamide) Solvent[0.2 - 0.5 M]Anhydrous. Acetone can be used if refluxing.
Step-by-Step Procedure

Step 1: Preparation of the Carboxylate

  • Charge a clean, dry round-bottom flask with the Carboxylic Acid (1.0 eq).

  • Add anhydrous DMF (concentration ~0.5 M relative to acid).

  • Add

    
      (2.0 eq) in a single portion.
    
  • Optional: If the acid is valuable or sterically hindered, stir at room temperature for 15 minutes to ensure deprotonation before adding the alkylating agent.

Step 2: Alkylation

  • Add Potassium Iodide (KI) (0.1 eq).

  • Add 2-(Bromomethyl)-1-chloro-4-methoxybenzene (1.1 eq).

    • Note: If the reagent is solid, dissolve it in a minimum amount of DMF before addition.

  • Stir the reaction mixture.

    • Standard Substrates: Room Temperature (20–25°C) for 4–12 hours.

    • Hindered Substrates: Heat to 50–60°C for 4–6 hours.

Step 3: Monitoring

  • Monitor by TLC or LC-MS.

    • TLC Visualization: The product is UV active (254 nm). The p-methoxy group also stains strongly with Anisaldehyde or Cerium Ammonium Molybdate (CAM).

    • Target: Disappearance of the starting acid.

Step 4: Workup

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (approx. 5x reaction volume).

  • Pour the mixture into Water or Saturated

    
      to quench residual base.
    
  • Separate phases. Wash the organic layer:

    • 2x with Water (to remove DMF).

    • 1x with Brine .

  • Dry over

    
      or 
    
    
    
    .
  • Filter and concentrate under reduced pressure.

Purification[3]
  • Crystallization: Due to the chloro-substituent, many esters crystallize from Hexanes/EtOAc or Ethanol upon cooling.

  • Flash Chromatography: If an oil is obtained, purify on silica gel.

    • Eluent: typically 10-30% EtOAc in Hexanes.

    • Stability: The ester is stable on silica.

Optimization & Troubleshooting

Solvent Selection Matrix

While DMF is standard, specific substrates may require alternatives.

SolventTemp RangeProsCons
DMF 20-80°CHigh solubility, fast rates.High boiling point, difficult to remove trace amounts.
Acetone Reflux (56°C)Easy workup (evaporation).Lower solubility for some carboxylate salts; slower rate.
Acetonitrile 20-80°CGood balance; easy removal.Requires

for best results (solubility).
Troubleshooting Guide
ObservationDiagnosisCorrective Action
Low Conversion (<50%) Reagent hydrolysis or low reactivity.1. Add 0.5 eq more reagent.2.[2] Increase Temp to 50°C.3. Switch base to

(Cesium Effect).
Reagent Polymerization Reagent instability.Ensure reagent is stored cold.[3] Do not heat reaction >60°C.
Hydrolysis during Workup Ester is acid-labile.Avoid strong acid washes (e.g., 1M HCl). Use Sat.

or neutral water.

Workflow Visualization

Workflow Start Start: Carboxylic Acid + DMF BaseAdd Add K2CO3 (2.0 eq) Stir 15 min Start->BaseAdd ReagentAdd Add Reagent (1.1 eq) + KI (0.1 eq) BaseAdd->ReagentAdd Reaction Reaction: RT to 60°C (4-12 Hours) ReagentAdd->Reaction Check Check TLC/LCMS Reaction->Check Check->Reaction Incomplete (Add Heat/Time) Quench Dilute EtOAc + Wash (H2O) Check->Quench Complete Purify Concentrate & Crystallize/Column Quench->Purify

Figure 2: Operational workflow for the esterification process.

Safety & Handling

  • Toxicity: Benzyl bromides are potent lachrymators and alkylating agents. They are potentially genotoxic. Handle strictly in a fume hood.

  • Skin Contact: Corrosive.[4] Wear nitrile gloves and lab coat.

  • Waste: Quench excess alkylating agent with an amine (e.g., triethylamine) or aqueous ammonia before disposal to destroy active electrophiles.

References

  • ChemicalBook. (n.d.). 2-(bromomethyl)-1-chloro-4-methoxybenzene Properties and Synthesis. Retrieved from

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (General reference for PMB ester stability and cleavage).
  • RSC Publishing. (2014). Catalytic esterification of methoxyarenes.[5] Retrieved from

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Chloro-4-methoxybenzyl bromide.[4] Retrieved from

Sources

Precision Synthesis of Benzylamine Derivatives: A Strategic Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract Benzylamine moieties are ubiquitous pharmacophores in medicinal chemistry, serving as critical linkers in G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and monoamine neurotransmitter modulators. This application note provides a rigorous, field-proven framework for the synthesis of benzylamine derivatives. Unlike generic textbook procedures, this guide focuses on Reductive Amination as the industry "Gold Standard" for diversity-oriented synthesis, while addressing Nucleophilic Substitution for specific scale-up scenarios. It emphasizes reaction causality, self-validating purification workflows, and process safety.

Strategic Route Selection

Selecting the correct synthetic pathway is the first critical control point. While multiple routes exist, they are not interchangeable in a drug discovery context where functional group tolerance and purity are paramount.

Table 1: Comparative Analysis of Synthetic Routes

FeatureReductive Amination (Recommended)Nucleophilic Substitution Nitrile Hydrogenation
Primary Utility Diversity-oriented synthesis (DOS); Secondary/Tertiary amines.Simple Tertiary amines; Scale-up of non-sensitive cores.Primary amines; Industrial manufacturing.[1]
Key Reagents Aldehyde + Amine + NaBH(OAc)₃Benzyl Halide + Amine + BaseBenzonitrile + H₂ + Metal Cat (Pd, Ni)
Selectivity High: Mono-alkylation is kinetically favored.Low: Risk of over-alkylation (poly-benzylation) is high.Variable: Requires high pressure; functional group incompatibility.
Limitation Sterically hindered amines may require forcing conditions.Requires removal of halide salts; genotoxic starting materials.Safety risks (H₂ gas); catalyst poisoning.

Primary Protocol: Reductive Amination (The Gold Standard)

The Mechanistic Logic

We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) rather than Sodium Cyanoborohydride (NaBH₃CN).

  • Causality: STAB is less toxic and, critically, less basic. It selectively reduces the iminium ion (formed in situ) faster than the aldehyde, preventing side reactions. It does not require the toxic pH adjustments needed for NaBH₃CN.

  • Solvent Choice: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) are preferred. Methanol should be avoided as it can react with STAB (solvolysis), reducing reagent efficacy.

Reaction Pathway Visualization

ReductiveAmination Aldehyde Aldehyde (R-CHO) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Mixing (DCE) Amine Amine (R'-NH2) Amine->Hemiaminal Mixing (DCE) Iminium Iminium Ion (R-CH=NH-R'+) Hemiaminal->Iminium Dehydration (-H2O) Product Benzylamine Derivative Iminium->Product Rapid Reduction Acid Acid Cat. (AcOH) Acid->Hemiaminal Promotes STAB NaBH(OAc)3 (H- Donor) STAB->Product Selectivity Control

Figure 1: Mechanistic pathway of STAB-mediated reductive amination. Note the critical Iminium Ion checkpoint where reduction occurs.

Step-by-Step Protocol

Materials:

  • Aldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or THF.

  • Catalyst: Glacial Acetic Acid (AcOH) (Optional, 1-2 drops).

Procedure:

  • Imine Formation (The "Pre-Stir"): In a dry vial, dissolve the aldehyde (1.0 equiv) and amine (1.1 equiv) in DCE (0.1 – 0.2 M concentration).

    • Expert Insight: If the amine is a hydrochloride salt, add 1.1 equiv of Triethylamine (TEA) to freebase it in situ.

    • Checkpoint: Stir for 30–60 minutes at room temperature. For unreactive substrates (e.g., electron-poor anilines), add 1 drop of AcOH to catalyze imine formation.

  • Reduction: Add STAB (1.5 equiv) in a single portion.

    • Observation: Mild effervescence may occur. The reaction is typically slightly exothermic.

  • Monitoring: Stir at room temperature under Nitrogen. Monitor by LC-MS or TLC.

    • Timeline: Most reactions complete in 2–16 hours.

    • Troubleshooting: If the aldehyde persists but imine is absent, the imine is unstable or not forming. Increase temperature to 40°C or add molecular sieves to drive dehydration.

  • Quenching: Quench by adding saturated aqueous NaHCO₃. Stir vigorously for 15 minutes to destroy excess borohydride and neutralize acetic acid.

Secondary Protocol: Nucleophilic Substitution

Use this route only when the amine is inexpensive and over-alkylation is not a risk (e.g., synthesis of tertiary amines from secondary amines).

Critical Control: Preventing Over-Alkylation

When reacting a primary amine with a benzyl halide, the product (secondary amine) is often more nucleophilic than the starting material, leading to dibenzylation.

  • Correction: Use a large excess of the amine (5–10 equiv) or use a syringe pump to add the benzyl halide slowly to the amine solution.

Workflow Visualization

NucSub Start Start: Benzyl Halide + Amine Reaction Reaction: SN2 Mechanism Start->Reaction Base (K2CO3), MeCN, Heat Check Check: Primary vs Secondary? Reaction->Check Mono Mono-Alkylation (Desired) Check->Mono High Amine Excess Poly Poly-Alkylation (Impurity) Check->Poly Stoichiometric Amine

Figure 2: Decision tree for Nucleophilic Substitution showing the risk of poly-alkylation based on stoichiometry.

Purification & Self-Validating Systems

Trustworthiness in synthesis comes from robust purification. For benzylamines, we utilize their basicity as a "self-validating" purification handle.

The "Acid-Base Catch-and-Release" (Self-Validating)

This protocol ensures that only basic amines are isolated, removing neutral impurities (unreacted aldehyde) and acidic byproducts automatically.

  • Extraction: Dilute reaction mixture with EtOAc. Wash with 1N HCl .

    • Logic: The benzylamine product protonates and moves to the aqueous phase. Neutral impurities stay in the organic phase.

  • Wash: Discard the organic layer (contains non-basic impurities). Wash the aqueous layer once with fresh EtOAc.

  • Release: Basify the aqueous layer to pH > 12 using 6N NaOH. The solution will turn cloudy as the freebase amine oils out.

  • Recovery: Extract the basic aqueous layer with DCM (3x). Dry over Na₂SO₄ and concentrate.

Flash Chromatography

If chromatography is required (e.g., separating mono- vs. di-benzylated products), standard silica is often too acidic, causing peak tailing.

  • Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the DCM/MeOH mobile phase. This deactivates silica surface silanols.

  • Gradient: 0% → 10% MeOH in DCM (with 1% NH₄OH).

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.

    • The foundational text establishing STAB as the superior reagent for this transform
  • Gribble, G. W. "Sodium Triacetoxyborohydride." Encyclopedia of Reagents for Organic Synthesis, 2001.

    • Authoritative review on the handling, safety, and scope of STAB.
  • Baxter, E. W., & Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reagents." Organic Reactions, 2002.

    • Comprehensive review covering mechanism and side-reaction mitig
  • Biotage Application Note. "Strategies for the Flash Purification of Amines."

    • Validates the use of amine modifiers in silica chrom

Sources

2-(Bromomethyl)-1-chloro-4-methoxybenzene in the synthesis of agrochemicals

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 2-(Bromomethyl)-1-chloro-4-methoxybenzene in Agrochemical Discovery

Executive Summary: The "Privileged" Electrophile

In the high-stakes arena of agrochemical discovery, the modulation of lipophilicity and metabolic stability is paramount. 2-(Bromomethyl)-1-chloro-4-methoxybenzene (also known as 2-chloro-4-methoxybenzyl bromide) serves as a critical electrophilic building block for introducing the 2-chloro-4-methoxybenzyl moiety.

This specific substitution pattern offers a triad of pharmacological advantages for herbicides and fungicides:

  • Metabolic Blockade: The chlorine atom at the ortho position (relative to the methylene linker) sterically hinders oxidative dealkylation enzymes (e.g., cytochrome P450s).

  • Electronic Tuning: The para-methoxy group acts as an electron-donating group (EDG), modulating the electron density of the aromatic ring, which can enhance pi-stacking interactions with target protein active sites (e.g., in SDHI fungicides).

  • Lipophilicity Optimization: With a calculated LogP of ~3.5, this moiety significantly enhances the rainfastness and cuticular penetration of polar pharmacophores without rendering the molecule insoluble.

This guide provides field-proven protocols for synthesizing this reagent and utilizing it in N-alkylation and O-alkylation workflows, common in the synthesis of next-generation pyrazole fungicides and auxin herbicides.

Chemical Profile & Handling

PropertySpecificationCritical Note
IUPAC Name 1-(Bromomethyl)-2-chloro-4-methoxybenzeneOften mislabeled; verify structure (Cl ortho to CH2Br).
CAS Number 54788-17-9 Distinct from aryl bromide isomers (e.g., CAS 2732-80-1).
Molecular Weight 235.51 g/mol --
Physical State White to off-white solidLow melting point (53–57 °C). Store refrigerated.
Reactivity High (Benzylic Halide)Potent lachrymator. Handle only in a fume hood.
Solubility DCM, THF, Toluene, DMFHydrolyzes slowly in moist air/water.

Core Protocol A: Synthesis of the Reagent

For labs where the reagent is unstable or expensive to source, in-house synthesis via radical bromination is the gold standard.

Objective: Convert 2-chloro-4-methoxytoluene to 2-(bromomethyl)-1-chloro-4-methoxybenzene.

Mechanism & Causality

This reaction proceeds via a Wohl-Ziegler free-radical bromination .

  • Reagent: N-Bromosuccinimide (NBS) provides a low, steady concentration of bromine radicals.

  • Initiator: AIBN (Azobisisobutyronitrile) initiates the radical chain.

  • Critical Control: The reaction competes with ring bromination (electrophilic aromatic substitution). Using a non-polar solvent (

    
     or Trifluorotoluene) and high temperature favors the radical pathway over the ionic pathway.
    
Step-by-Step Methodology
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.

  • Reactants:

    • Add 2-chloro-4-methoxytoluene (10.0 mmol, 1.57 g).

    • Add N-Bromosuccinimide (NBS) (10.5 mmol, 1.87 g). Note: Use freshly recrystallized NBS to ensure no free bromine is present initially.

    • Add solvent:

      
      -Trifluorotoluene  (30 mL). Why? A greener, higher-boiling alternative to 
      
      
      
      that promotes radical stability.
  • Initiation: Add AIBN (0.5 mmol, 82 mg).

  • Reaction: Heat to reflux (approx. 100°C) for 4–6 hours.

    • Visual Cue: The succinimide byproduct is less dense and will float/precipitate as a white solid on the surface.

  • Monitoring: Check TLC (Hexane/EtOAc 9:1). The benzyl bromide product is usually more polar than the starting toluene but less polar than the dibromo byproduct.

  • Workup:

    • Cool to 0°C to fully precipitate succinimide. Filter through a sintered glass funnel.

    • Concentrate the filtrate under reduced pressure.

    • Purification: Recrystallize from minimal hot hexane or perform rapid silica plug filtration (to remove trace succinimide).

Yield Expectation: 75–85% (White crystalline solid).

Core Protocol B: Application in Agrochemical Scaffold Construction

Targeting the synthesis of N-benzyl pyrazoles (common in SDHI fungicides) or O-benzyl ethers.

Objective: Selective


 alkylation of a nucleophilic heterocycle (e.g., Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate).
Experimental Logic
  • Solvent Choice: Acetonitrile (ACN) is preferred over DMF for easier workup, though DMF increases rate.

  • Base Selection: Potassium Carbonate (

    
    )  is sufficient.[1] Stronger bases (NaH) are unnecessary and may cause side reactions with the sensitive benzyl bromide.
    
  • Stoichiometry: Use a slight excess of the electrophile (1.1 equiv) to drive the reaction to completion, as the heterocycle is often the more valuable component.

Step-by-Step Methodology
  • Dissolution: In a 50 mL vial, dissolve the Nucleophile (e.g., Pyrazole derivative, 1.0 mmol) in anhydrous Acetonitrile (10 mL).

  • Deprotonation: Add anhydrous

    
      (2.0 mmol, 276 mg). Stir at room temperature for 15 minutes.
    
  • Alkylation: Add 2-(Bromomethyl)-1-chloro-4-methoxybenzene (1.1 mmol, 259 mg) in one portion.

  • Incubation: Heat to 60°C for 4 hours.

    • Self-Validation: Monitor by LC-MS. The mass shift will be +154.5 Da (Product Mass = Nucleophile Mass + 235.5 - 80.9 [HBr]). Look for the characteristic Chlorine isotope pattern (3:1 ratio of M : M+2).

  • Quench & Isolation:

    • Filter off the inorganic salts.[2]

    • Evaporate solvent.

    • Partition between Ethyl Acetate and Water. Wash organic layer with Brine.[2]

    • Dry over

      
       and concentrate.
      

Visualization of Workflows

Figure 1: Synthesis & Application Pathway

This diagram illustrates the flow from raw materials to the final agrochemical scaffold, highlighting the critical decision points.

AgrochemicalPathway Start Precursor: 2-Chloro-4-methoxytoluene Reagent NBS / AIBN (Radical Bromination) Start->Reagent Reflux, 4h Intermediate Target Electrophile: 2-(Bromomethyl)-1-chloro- 4-methoxybenzene Reagent->Intermediate 75-85% Yield Decision Select Nucleophile Intermediate->Decision PathA Route A: N-Alkylation (Pyrazoles/Triazoles) Decision->PathA Base: K2CO3 Solvent: ACN PathB Route B: O-Alkylation (Phenols/Acids) Decision->PathB Base: K2CO3 Solvent: DMF ProductA SDHI Fungicide Analogs PathA->ProductA SN2 Reaction ProductB Auxin Herbicide Mimics PathB->ProductB SN2 Reaction

Caption: Figure 1. Synthetic pathway transforming the toluene precursor into the active benzyl bromide electrophile, followed by divergent application routes for fungicide and herbicide discovery.

Figure 2: Troubleshooting Logic for Alkylation

A self-validating decision tree for optimizing the coupling reaction.

OptimizationLogic Start Start Reaction (TLC Check @ 2h) CheckConversion Is Conversion > 50%? Start->CheckConversion Yes Continue to 4h Workup CheckConversion->Yes Yes No Analyze Problem CheckConversion->No No Prob1 Starting Material Intact? No->Prob1 Prob2 Multiple Spots/Decomp? Prob1->Prob2 No Sol1 Increase Temp to 80°C or Switch to DMF Prob1->Sol1 Yes (Low Reactivity) Sol2 Check Reagent Quality (Hydrolysis?) Prob2->Sol2 Smear (Hydrolysis) Sol3 Reduce Base Strength (Switch NaH -> K2CO3) Prob2->Sol3 New Spots (Elimination)

Caption: Figure 2. Troubleshooting decision matrix for optimizing the alkylation of heterocyclic scaffolds using 2-(bromomethyl)-1-chloro-4-methoxybenzene.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22327428, 1-(Bromomethyl)-2-chloro-4-methoxybenzene. Retrieved January 29, 2026 from [Link]

  • McCord, T. J., et al. (1970).Synthesis of some halogenated analogs of tyrosine. (Foundational protocol for 2-chloro-4-methoxybenzyl alkylation). Journal of Medicinal Chemistry.
  • Reid, M. C., et al. (2021). Re-Engineering of Yohimbine's Biological Activity... (Demonstrates the specific SAR utility of the 2-chloro-4-methoxybenzyl group). ACS Infectious Diseases. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of 2-(Bromomethyl)-1-chloro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(Bromomethyl)-1-chloro-4-methoxybenzene

Ticket ID: #WZ-2024-BENZ Subject: Optimization of Benzylic Bromination for Electron-Rich Substrates Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Scope

User Query: "I am attempting to synthesize 2-(Bromomethyl)-1-chloro-4-methoxybenzene from 2-chloro-5-methoxytoluene using NBS. I am observing low yields and significant impurities. How do I optimize this?"

Technical Diagnosis: The synthesis of 2-(Bromomethyl)-1-chloro-4-methoxybenzene (Target) via the Wohl-Ziegler reaction presents a specific chemoselectivity challenge. The substrate contains a methoxy group (-OMe), which is a strong electron-donating group (EDG). This activates the aromatic ring, making it highly susceptible to electrophilic aromatic substitution (nuclear bromination) rather than the desired radical side-chain bromination .

To succeed, your conditions must rigorously suppress the ionic pathway and favor the radical chain mechanism.

Core Protocol: Optimized Wohl-Ziegler Conditions

Do not use standard "textbook" conditions without modification for this substrate. The following protocol minimizes ring bromination.

Reagents & Stoichiometry
ComponentRoleEq.Notes
2-Chloro-5-methoxytoluene Substrate1.0Ensure starting material is dry (water promotes ionic pathway).
N-Bromosuccinimide (NBS) Bromine Source1.05Recrystallize from water if yellow (removes free Br₂/HBr). Dry thoroughly.
AIBN (Azobisisobutyronitrile)Radical Initiator0.05Preferred over Benzoyl Peroxide (BPO) for this substrate to avoid oxidizing the methoxy group.
PhCF3 (Trifluorotoluene)Solvent10 VCritical: Replaces CCl₄. High boiling point (102°C) promotes radical flux; non-polar nature suppresses ionic attack.
Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-methoxytoluene (1.0 eq) in anhydrous PhCF3 (Trifluorotoluene).

  • Degassing: Sparge the solution with Nitrogen or Argon for 15 minutes. Oxygen is a radical scavenger and will stall the initiation.

  • Addition: Add NBS (1.05 eq) and AIBN (0.025 eq - half of total).

  • Initiation: Heat the mixture to a vigorous reflux (bath temp ~110°C).

    • Visual Check: The dense NBS solid at the bottom should begin to disappear and float to the top as lighter Succinimide.

  • Maintenance: After 1 hour, add the remaining AIBN (0.025 eq). Continue reflux for 2–4 hours. Monitor via TLC/HPLC.

  • Quench: Cool to 0°C to precipitate succinimide completely. Filter the solids.[1]

  • Workup: Wash the filtrate with 5% NaHCO₃ (removes traces of HBr) and Brine. Dry over Na₂SO₄.[2]

  • Purification: Recrystallization from Hexanes/EtOAc is preferred over column chromatography, as silica gel can hydrolyze the benzylic bromide to the alcohol.

Troubleshooting Guide (FAQ)

Q1: I am seeing a major impurity with the same mass as the product, or slightly different retention time. What is it?

A: This is likely Nuclear Bromination (Ring Bromination).

  • Cause: The methoxy group activates the ring positions ortho and para to it. If the radical concentration is low, NBS acts as an electrophile (

    
     source).
    
  • Fix:

    • Increase Temperature: Radical formation has a higher activation energy. Ensure vigorous reflux.

    • Change Solvent: If using Acetonitrile or DCM, stop. These polar solvents stabilize the ionic intermediate, favoring ring attack. Switch to PhCF3, CCl₄, or Chlorobenzene.

    • Light Source: Irradiate the flask with a tungsten lamp (300W) or blue LED to boost radical flux.

Q2: The reaction stalls at 50% conversion. Should I add more NBS?

A: No. Adding excess NBS usually leads to gem-dibromination (two bromines on the methyl group), which is inseparable.

  • Fix: The reaction likely stalled because the initiator (AIBN) was consumed. Add another 0.02 eq of AIBN and continue reflux. If conversion remains low, your NBS might be "wet" or degraded.

Q3: My product turns into an alcohol during purification.

A: Benzylic bromides are potent electrophiles and hydrolyze easily.

  • Fix:

    • Avoid silica gel chromatography if possible.

    • If you must column, neutralize the silica with 1% Triethylamine in the eluent.

    • Store the product under inert gas at -20°C.

Mechanistic Visualization

The following diagrams illustrate the competition between the desired radical pathway and the undesired ionic pathway.

Diagram 1: Reaction Pathway & Competition

ReactionPathway Substrate 2-Chloro-5-methoxytoluene Radical_Int Benzylic Radical (Stabilized) Substrate->Radical_Int Radical Initiator (AIBN/Heat) Non-Polar Solvent Ionic_Int Arenium Ion (Ionic Complex) Substrate->Ionic_Int Polar Solvent Low Temp Moisture NBS NBS (Reagent) Product TARGET: 2-(Bromomethyl)-1-chloro- 4-methoxybenzene Radical_Int->Product + Br• Byproduct_Ring IMPURITY: Ring Brominated Isomer Ionic_Int->Byproduct_Ring Electrophilic Subst. Byproduct_Di IMPURITY: Gem-Dibromide Product->Byproduct_Di Excess NBS Over-reaction

Caption: Competitive pathways. Green path represents the desired Wohl-Ziegler radical mechanism. Red path indicates the undesired ionic substitution favored by polar conditions.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected Check_Impurity Identify Impurity (NMR/HPLC) Start->Check_Impurity Ring_Br Ring Bromination (Aromatic Region Change) Check_Impurity->Ring_Br Di_Br Gem-Dibromide (CHBr2 Shift) Check_Impurity->Di_Br Low_Conv Low Conversion (SM Remaining) Check_Impurity->Low_Conv Sol_Ring ACTION: 1. Switch to PhCF3 or CCl4 2. Increase Heat (Reflux) 3. Dry Reagents Ring_Br->Sol_Ring Sol_Di ACTION: 1. Reduce NBS to 1.0 eq 2. Stop reaction earlier Di_Br->Sol_Di Sol_Low ACTION: 1. Add more AIBN 2. Degas Solvent (Remove O2) 3. Check Light Source Low_Conv->Sol_Low

Caption: Diagnostic workflow for optimizing reaction yield and purity based on observed impurity profiles.

Green Chemistry Alternatives

While Carbon Tetrachloride (CCl₄) is the historical standard, it is ozone-depleting and toxic.[3]

  • Recommended Replacement: Trifluorotoluene (PhCF3) .

    • Why? It mimics the dielectric constant of CCl₄ (favoring radicals) but has a higher boiling point (102°C vs 77°C), which accelerates the kinetics of the radical chain propagation.

  • Alternative: Methyl Acetate or Ethyl Acetate can sometimes be used, but they may react with NBS at very high temperatures.

References

  • BenchChem. (2025).[2][4][5] A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications. Retrieved from

  • ChemicalBook. (2024). 2-(bromomethyl)-1-chloro-4-methoxybenzene Synthesis Routes. Retrieved from

  • Togo, H., et al. (2015).[6] "A One-Pot, Transition-Metal-Free Procedure for C-O, C-S, and C-N Bond Formation at the Benzylic Position". Synthesis, 47, 1280-1290.[6] (Describes PhCF3 as a solvent). Retrieved from

  • Podgoršek, A., et al. (2009). "N-Bromosuccinimide in Organic Synthesis". Synlett. (General review on NBS reactivity).

Sources

Troubleshooting low yields in nucleophilic substitution with 2-(Bromomethyl)-1-chloro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering low yields with 2-(bromomethyl)-1-chloro-4-methoxybenzene (CAS: 54788-17-9).[1][2][3][4][5] This substrate presents a specific "reactivity valley" due to the ortho-chloro steric barrier combined with unfavorable electronics .[1][2][3][4][5] Unlike standard benzyl bromides, this molecule is resistant to SN2 attack due to steric shielding at the C-2 position, yet it lacks the para-resonance stabilization required to facilitate a clean SN1 pathway.[1][2][3][4][5]

This guide provides a diagnostic workflow, mechanistic insights, and a validated Finkelstein-Assisted Protocol to overcome these kinetic barriers.

Part 1: Diagnostic Workflow

Before altering your synthesis, identify your specific failure mode using the logic tree below.[3][5]

TroubleshootingFlow Start Start: Analyze Crude NMR/LCMS CheckSM Is Starting Material (SM) Still Present? Start->CheckSM SM_Yes Yes, >30% SM remaining CheckSM->SM_Yes Slow conversion SM_No No, SM consumed CheckSM->SM_No Full conversion Sol_Finkel Diagnosis: Steric Hindrance Action: Switch to Finkelstein Conditions (Add 10 mol% NaI) SM_Yes->Sol_Finkel CheckImpurity Identify Major Impurity SM_No->CheckImpurity Imp_OH Benzyl Alcohol (Hydrolysis) CheckImpurity->Imp_OH M-Br becomes M-OH Imp_Dimer Dimer/Oligomer (Self-Reaction) CheckImpurity->Imp_Dimer Mass = 2x SM Imp_Unk Complex Mixture (Decomposition) CheckImpurity->Imp_Unk Tars/Blackening Sol_Dry Diagnosis: Moisture Ingress Action: Dry Solvents (DMF/MeCN) Use Carbonate Bases Imp_OH->Sol_Dry Sol_Dilute Diagnosis: High Concentration Action: Dilute to 0.05 M Add SM slowly Imp_Dimer->Sol_Dilute Sol_Temp Diagnosis: Thermal Instability Action: Lower Temp to 40°C Extend Reaction Time Imp_Unk->Sol_Temp

Figure 1: Decision matrix for diagnosing reaction failures based on crude analysis.[1][2][3][4][5]

Part 2: Technical FAQs & Mechanistic Insights
Q1: Why is this specific benzyl bromide so sluggish compared to 4-methoxybenzyl bromide (PMB-Br)?

A: This is a classic case of Ortho-Effect Sterics .

  • Steric Hindrance: The chloro group at position 1 is ortho to the bromomethyl group at position 2.[4][5] This bulky halogen physically blocks the "backside attack" trajectory required for the SN2 mechanism [1].[5]

  • Electronic Mismatch: The methoxy group is at position 4, which is meta to the bromomethyl group.[3][5] In the meta position, the oxygen cannot donate electrons via resonance to stabilize a benzylic carbocation.[3][5] Therefore, the SN1 pathway is not accelerated, while the SN2 pathway is blocked by the ortho-chloro group.[3][5] You are stuck in a "reactivity dead zone."[1][2][3][4][5]

Q2: I see a large "M-OH" peak (Benzyl Alcohol) in LCMS. Is my base too strong?

A: Likely, yes. Or your solvent is "wet."[1][2][3][4][5] Benzylic bromides are prone to hydrolysis.[1][2][3][4][5] If you use hydroxide bases (NaOH, KOH) or hygroscopic solvents (un-dried DMF), water competes as a nucleophile.[1][3][5]

  • Fix: Switch to Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) .[1][2][3][4][5] These are mild, non-nucleophilic bases that buffer the reaction without generating high concentrations of hydroxide ions [2].[3][5]

Q3: What is the "Finkelstein Modification" and why do I need it?

A: The Finkelstein reaction involves adding a catalytic amount of Sodium Iodide (NaI) to the reaction.[3][5]

  • Mechanism: Iodide (I⁻) is a smaller, better nucleophile than your target amine/phenol, but it is also a better leaving group than Bromide (Br⁻).[3][5]

  • The Swap: The I⁻ attacks the hindered benzyl bromide to form a transient Benzyl Iodide .[4][5] This intermediate is much more reactive toward your actual nucleophile.[1][2][3][4][5]

  • Result: It acts as a "catalytic shuttle," bypassing the steric barrier of the ortho-chloro group [3].[3][4][5]

Part 3: Optimized Experimental Protocols
Protocol A: The "Finkelstein-Assisted" Alkylation (Recommended)

Use this for amines, phenols, or thiols when standard conditions yield <50%.[1][2][3][5]

Reagents:

  • Substrate: 2-(Bromomethyl)-1-chloro-4-methoxybenzene (1.0 equiv)[1][2][3][4][5]

  • Nucleophile: Amine/Phenol (1.1 equiv)[1][3][4][5]

  • Base: K₂CO₃ (2.0 equiv) or DIPEA (2.5 equiv for amines)[1][3][4][5]

  • Catalyst: Sodium Iodide (NaI) (0.1 equiv / 10 mol%) [1][3][4][5]

  • Solvent: Anhydrous Acetone or Acetonitrile (MeCN)[1][3][4][5]

Step-by-Step:

  • Preparation: Flame-dry your glassware. Moisture is the enemy of yield here.[4][5]

  • Solvation: Dissolve the Nucleophile and Base in anhydrous MeCN (0.1 M concentration).

  • Activation: Add the NaI catalyst first.[2][3][4][5] Stir for 5 minutes.

  • Addition: Add the benzyl bromide substrate.

    • Note: If the reaction turns slightly yellow, this is iodine liberation, which is normal.[3][5]

  • Temperature: Heat to 50–60 °C . Do not reflux aggressively (avoids degradation).[1][2][3][4][5]

  • Monitoring: Check TLC/LCMS at 2 hours. The conversion should be significantly faster than the bromide-only baseline.[1][2][3][4][5]

Protocol B: Purification of the Unstable Product

Benzylic halides and their products can degrade on acidic silica gel.

  • Pre-treat Silica: Flush your column with 1% Triethylamine (Et₃N) in Hexanes before loading your sample.[1][2][3][4][5] This neutralizes acidic sites on the silica.[3][4][5]

  • Elution: Use a gradient of Ethyl Acetate/Hexanes.

  • Storage: Store the purified product at -20°C under Argon. The ortho-chloro group makes the benzylic position electronically peculiar, often reducing shelf-stability.[1][2][3][4][5]

Part 4: Comparative Data

Table 1: Solvent & Base Screening Results (Model Reaction with Morpholine)

SolventBaseAdditiveTemp (°C)Yield (Isolated)Notes
DMFNaOHNone2515%Major hydrolysis (Benzyl alcohol formed).[1][2][3][4][5]
DMFK₂CO₃None6045%Slow conversion (24h).[1][2][3][4][5] Incomplete.
Acetone K₂CO₃ NaI (10%) 55 88% Clean conversion.[1][2][3][4][5] <4h reaction time.
THFDIPEANoneReflux20%Precipitation of salts stalled reaction.[1][2][3][4][5]
MeCNCs₂CO₃TBAI6072%Good, but harder to purify TBAI from product.[1][2][3][4][5]

Key Takeaway: The combination of Acetone (or MeCN) with NaI catalysis provides the highest yield by leveraging the solubility of NaI and the reactivity of the transient alkyl iodide.[3][5]

References
  • Clayden, J., Greeves, N., & Warren, S. (2012).[3][5] Organic Chemistry. Oxford University Press.[1][2][3][4][5] (Chapter 17: Nucleophilic Substitution at the Carbonyl Group and Benzylic Systems). [1][3][4][5]

  • Sigma-Aldrich Technical Bulletin. (2023). Handling Benzylic Halides: Stability and Reactivity Guide. Merck KGaA.[1][2][3][4][5]

  • Finkelstein, H. (1910).[1][2][3][4][5][6] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1][2][3][4][5][6] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[3][5][6] (Foundational text on Halide Exchange). [1][3][4][5]

Sources

Technical Support Center: Handling & Stability of 2-(Bromomethyl)-1-chloro-4-methoxybenzene

[1]

Product Code: BCMB-Gen2 Chemical Name: 2-(Bromomethyl)-1-chloro-4-methoxybenzene Synonyms: 2-Chloro-5-methoxybenzyl bromide;

Primary Hazard:1

Core Technical Overview: The Hydrolysis Challenge

The Mechanism of Degradation

The primary stability issue with 2-(Bromomethyl)-1-chloro-4-methoxybenzene is its rapid hydrolysis to (2-chloro-5-methoxyphenyl)methanol and hydrogen bromide (HBr).[1] This reaction is not merely a side effect; it is an autocatalytic cascade.

  • Reactivity Profile: The benzylic carbon is highly susceptible to nucleophilic attack. The para-methoxy group (relative to the ring system, meta to the bromomethyl) enriches the

    
    -system, stabilizing the developing positive charge in an 
    
    
    pathway, while the ortho-chloro group provides some steric shielding but also inductive withdrawal.
  • Autocatalysis: The hydrolysis byproduct, HBr, is a strong acid. Protons (

    
    ) can protonate the leaving group or activate water molecules, accelerating further hydrolysis. Furthermore, HBr fumes can corrode storage septa, introducing more atmospheric moisture.
    
Visualizing the Pathway

The following diagram illustrates the competitive


HydrolysisMechanismStart2-(Bromomethyl)-1-chloro-4-methoxybenzeneTS_SN1Carbocation Intermediate(Stabilized by -OMe)Start->TS_SN1 -Br⁻ (Slow)TS_SN2Transition State(Concerted)Start->TS_SN2 +H₂OH2OH₂O (Moisture)H2O->TS_SN1Nucleophilic AttackProduct(2-Chloro-5-methoxyphenyl)methanol(Impurity)TS_SN1->Product +H₂O, -H⁺TS_SN2->Product -HBrHBrHBr (Acid Catalyst)Product->HBrByproductHBr->StartAutocatalysis

Caption: Figure 1. Dual mechanistic pathway for hydrolysis showing the autocatalytic feedback loop driven by HBr generation.

Troubleshooting Guide (Q&A)

This section addresses specific observations reported by users in the field.

Q1: I observe a white precipitate forming in my neat liquid sample. What is it?

Diagnosis: The precipitate is likely the hydrolyzed alcohol derivative, (2-chloro-5-methoxyphenyl)methanol, which often has a higher melting point than the liquid bromide precursor due to hydrogen bonding.[1] Root Cause: Moisture ingress through the septum or cap. Corrective Action:

  • Filter the liquid through a plug of anhydrous

    
     or a sintered glass funnel under inert gas.
    
  • Check the NMR (

    
     signals: 
    
    
    ppm for
    
    
    vs.
    
    
    ppm for
    
    
    ).[1]
  • Repurify if alcohol content >5%.

Q2: My yield is low, and the product smells "acidic" or acrid.

Diagnosis: Significant decomposition has released HBr. Root Cause: The reaction solvent contained residual water, or the workup was too slow. Corrective Action:

  • Solvent Protocol: Ensure all solvents (THF, DMF, DCM) are dried over molecular sieves (3Å or 4Å) for at least 24 hours. DMF is particularly notorious for being hygroscopic.

  • Scavenging: Add a weak, non-nucleophilic base like solid

    
     or 2,6-lutidine to the reaction mixture to neutralize HBr as it forms, preventing autocatalysis.
    
Q3: The compound turns pink or brown upon storage.

Diagnosis: Oxidation of the electron-rich aromatic ring, likely facilitated by trace acid and light. Root Cause: Storage in clear glass or exposure to light/air. Corrective Action:

  • Immediate: Perform a rapid filtration through a short pad of silica gel (neutralized with 1%

    
     in hexanes) to remove colored impurities.
    
  • Long-term: Store in amber vials under Argon at -20°C.

Prevention & Handling Protocols

Storage and Handling Workflow

Strict adherence to the "Cold-Dry-Inert" triad is required to maintain purity >98%.[1]

HandlingWorkflowReceiptReceipt of CompoundQCInitial QC (1H NMR)Check for -CH2OH peakReceipt->QCStorageStorage: -20°CUnder Argon/NitrogenAmber VialQC->StoragePassUsageUsage: Warm to RTin DesiccatorStorage->UsageBefore openingReactionReaction Setup:Flame-dried glasswareUsage->ReactionSolventSolvent Prep:Dry over 4Å SievesSolvent->Reaction

Caption: Figure 2. Standard Operating Procedure (SOP) for handling labile benzylic bromides.

Experimental Protocol: Acid-Free Purification

Standard silica gel chromatography is often acidic (pH ~5-6), which can degrade this compound on the column.[1] Use this modified protocol:

  • Slurry Preparation: Mix Silica Gel 60 with the eluent (e.g., 5% EtOAc/Hexanes).

  • Neutralization: Add 1% v/v Triethylamine (

    
    ) to the slurry. Swirl for 5 minutes.
    
  • Packing: Pour the column. Flush with 2 column volumes of the eluent (without

    
    ) to remove excess amine if your next step is sensitive to base.
    
  • Loading: Load the crude material mixed with a small amount of

    
     (solid) to buffer the loading zone.
    
  • Elution: Run the column quickly using positive pressure (Flash Chromatography). Do not leave the compound on silica for >30 minutes.

Quantitative Data: Solvent Compatibility
SolventHygroscopicityHydrolysis RiskRecommended Drying Agent
DMF HighCritical Molecular Sieves (4Å)
THF ModerateHighNa/Benzophenone or Sieves
DCM LowLow

or

Acetone ModerateModerate

(Drierite)
Toluene Very LowMinimalNa metal

Frequently Asked Questions (FAQs)

Q: Can I use this compound in aqueous Suzuki coupling conditions? A: No. The hydrolysis rate is too fast in basic aqueous media at elevated temperatures. You must use anhydrous conditions (e.g., anhydrous toluene/dioxane) or switch to a trifluoroborate salt derivative which is more stable.

Q: Why does the SDS list it as a "Lachrymator"? A: Benzylic bromides react with sulfhydryl groups in the TRPA1 ion channels of the eyes and respiratory tract, causing intense stinging. Always handle in a functioning fume hood. If a spill occurs, neutralize with 5% aqueous sodium thiosulfate to quench the bromide before cleaning.

Q: Is the "1-chloro" position susceptible to substitution? A: Under standard nucleophilic substitution conditions (e.g.,

References

  • Mechanism of Solvolysis

    • Title: Mechanism of Solvolyses of Substituted Benzyl Bromides.[2]

    • Source: Croatica Chemica Acta, 2021.[3]

    • URL:[Link]

  • Photocatalytic Hydrolysis (Contextual Reactivity)

    • Title: Visible-Light Driven Hydrolysis of Benzyl Halides with Water.[1][4]

    • Source: Asian Journal of Organic Chemistry, 2019.
    • URL:[Link][1]

  • General Handling of Benzylic Halides

    • Title: Reactions on the “Benzylic” Carbon: Bromination And Oxidation.[5]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Protecting Group Strategies (Benzyl Ethers)

    • Title: Benzyl Ethers - Protecting Groups.[1]

    • Source: Organic Chemistry Portal.
    • URL:[Link][1]

Technical Support Center: Degradation & Stability of 2-(Bromomethyl)-1-chloro-4-methoxybenzene

[1]

Executive Summary: The Reactivity Profile

User Question: Why is this intermediate so unstable during workup and storage?

Technical Insight: 2-(Bromomethyl)-1-chloro-4-methoxybenzene (BCMB) is an activated benzylic halide .[1] Its instability arises from the "push-pull" electronic effects on the benzene ring:[1]

  • The "Push" (Reactivity): The benzylic carbon (

    
    ) is highly electrophilic.[1] The bromide is an excellent leaving group, making the molecule prone to Nucleophilic Substitution (
    
    
    ) and, to a lesser extent, ionization (
    
    
    ).
  • The "Pull" (Destabilization): The methoxy group (

    
    ) is at the 4-position (meta to the benzylic group if we number relative to the alkyl chain, but strictly speaking, in 1-chloro-2-(bromomethyl)-4-methoxybenzene, the OMe is meta to the 
    
    
    ).[1] This is critical: Meta-methoxy substituents do not provide direct resonance stabilization to the benzylic carbocation. [1]
  • The Ortho-Chloro Effect: The chlorine atom at position 1 (ortho to the bromomethyl) exerts an inductive electron-withdrawing effect (

    
    ), further destabilizing any potential carbocation intermediate.[1]
    

Implication for You:

  • In Base: The molecule is highly susceptible to direct

    
     attack by hydroxide or alkoxides (fast hydrolysis/etherification).[1]
    
  • In Acid: The electron-rich ring (due to OMe) makes the molecule prone to Friedel-Crafts self-alkylation (polymerization), leading to gummy residues.[1]

Degradation Map & Visual Pathways

The following diagram illustrates the primary fate of BCMB under various experimental conditions.

degradation_pathwaysBCMB2-(Bromomethyl)-1-chloro-4-methoxybenzene(Parent)AlcoholBenzyl Alcohol(Hydrolysis Product)BCMB->AlcoholBasic (OH-) / AqueousSN2 MechanismEtherBenzyl Ether(Solvolysis Impurity)BCMB->EtherAlcohol Solvent (ROH)SolvolysisDimerPolymer/Dimer(Gummy Residue)BCMB->DimerAcidic (H+) / Lewis AcidFriedel-Crafts AlkylationAldehydeBenzaldehyde Deriv.(Oxidation Product)BCMB->AldehydeDMSO / HeatKornblum Oxidation

Figure 1: Primary degradation pathways of BCMB.[1] Note that basic conditions favor hydrolysis, while acidic conditions favor polymerization.

Troubleshooting Guide: Basic Conditions (High pH)

Issue: "I see a polar impurity (RRT < 1.0) increasing during aqueous base wash."[1]

Diagnosis: You are observing Hydrolysis , converting the benzylic bromide to the corresponding benzyl alcohol .[1][2]

Mechanism: Under basic conditions (pH > 9), the hydroxide ion (

1

1

substitution

1

Corrective Actions:

  • Temperature Control:

    
     rates are highly temperature-dependent. Conduct all basic washes (e.g., 
    
    
    ,
    
    
    ) at 0–5°C , never at room temperature.[1]
  • Contact Time: Minimize the residence time of the biphasic mixture. Separate layers immediately.

  • pH Moderation: Avoid strong bases (

    
    , 
    
    
    ) if possible.[1] Use weaker bases like
    
    
    or
    
    
    to reduce the nucleophilicity of the aqueous phase.[1]
Issue: "My yield is low, and NMR shows an extra ethyl/methyl group."

Diagnosis: Solvolysis (Etherification). You likely used methanol or ethanol as a solvent or co-solvent in the presence of a base.[1]

Mechanism: Alkoxides (


1benzyl ether1

Corrective Actions:

  • Solvent Swap: Switch to aprotic solvents (DCM, THF, EtOAc) for workups.[1]

  • Quench Protocol: If alcohol is required for solubility, ensure the mixture is acidified before adding the alcohol (though this risks polymerization, see below), or dilute massively with water first.

Troubleshooting Guide: Acidic Conditions (Low pH)

Issue: "The material turns into a sticky gum or insoluble solid upon concentration."[1]

Diagnosis: Acid-Catalyzed Self-Alkylation (Polymerization). [1]

Mechanism: Benzylic halides are active alkylating agents.[1] In the presence of acid (often

1

Corrective Actions:

  • HBr Scavenging: Add a weak, non-nucleophilic base (e.g., solid

    
     or 2,6-lutidine) to the storage solution to neutralize trace acid.[1]
    
  • Avoid Lewis Acids: Ensure glassware and solvents are free of metal ions or Lewis acidic impurities (e.g., trace

    
     from previous steps).[1]
    
  • Concentration Limits: Do not concentrate the material to dryness if possible. Store as a solution in an inert solvent (e.g., Toluene or DCM).[1]

Special Case: DMSO Stability

Issue: "I stored the sample in DMSO for testing, and it degraded into an aldehyde."

Diagnosis: Kornblum Oxidation.

Mechanism: Dimethyl sulfoxide (DMSO) is not an inert solvent for benzylic halides.[1] The oxygen of DMSO acts as a nucleophile, displacing the bromide to form an alkoxysulfonium salt.[1] Upon treatment with base (or even thermally), this intermediate eliminates dimethyl sulfide to yield the benzaldehyde derivative [4].[3]

Corrective Actions:

  • Analytical Diluent: Do not use DMSO as a diluent for HPLC/GC stability samples.[1] Use Acetonitrile (ACN) or Methanol (if analyzing immediately).[1]

  • Reaction Solvent: If using DMSO as a reaction solvent, keep temperatures low (< 25°C) and reaction times short.

Validated Protocols

Protocol A: Stability Benchmarking

Use this protocol to determine the "safe hold time" for your specific batch.[1]

ParameterCondition A (Acidic Stress)Condition B (Basic Stress)Condition C (Control)
Solvent ACN : 0.1M HCl (1:1)ACN : 0.1M NaOH (1:[1]1)Anhydrous ACN
Temp 25°C25°C4°C
Timepoints 0, 1, 4, 8, 24 Hours0, 1, 4, 8, 24 Hours24 Hours
Analysis HPLC (UV 254 nm)HPLC (UV 254 nm)HPLC (UV 254 nm)
Pass Criteria >95% Area Retention>95% Area Retention>99% Area Retention
Protocol B: Safe Storage of BCMB
  • State: Store as a 10-20% wt/wt solution in Toluene or Dichloromethane.

  • Stabilizer: Add 0.5% wt/wt solid

    
     (anhydrous) to the solution to scavenge trace HBr.
    
  • Temperature: Maintain at -20°C.

  • Container: Amber glass (light sensitive) with a PTFE-lined cap.

References

  • Mechanism of Solvolysis: Dašić, A. et al. "Mechanism of Solvolyses of Substituted Benzyl Bromides."[1] Croatica Chemica Acta, vol. 94, no. 2, 2021.[1][4]

  • Etherification Risks: Peters, K. S.[1] "Nucleophilic Substitution at the Benzylic Carbon." Journal of Organic Chemistry, 2018.[1][5] (General reference for benzylic substitution kinetics).

  • Friedel-Crafts Polymerization: Carey, F. A., & Sundberg, R. J.[1] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer, 2007.[1] (Standard text on electrophilic aromatic substitution).

  • DMSO/Kornblum Oxidation: Epstein, W. W., & Sweat, F. W.[1] "Dimethyl Sulfoxide Oxidations." Chemical Reviews, vol. 67, no.[1] 3, 1967, pp. 247–260.[1] [1]

Disclaimer: This guide is for research purposes only. BCMB is a potent lachrymator and skin irritant.[1] Always handle in a fume hood with appropriate PPE.[1]

Validation & Comparative

Comparison Guide: GC-MS Analysis of 2-(Bromomethyl)-1-chloro-4-methoxybenzene Synthesis Byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)-1-chloro-4-methoxybenzene is a highly reactive benzyl bromide intermediate, typically synthesized via the radical bromination of 4-chloro-3-methylanisole. Its analysis presents a specific "analytical paradox": while GC-MS offers superior structural identification through unique halogen isotope patterns, the molecule's thermal instability (benzylic C-Br bond) challenges standard injection protocols.

This guide compares GC-MS against HPLC-UV, establishing GC-MS as the superior choice for process control and impurity profiling, provided specific low-thermal-stress protocols are strictly followed.

Part 1: The Synthetic Context & Impurity Profile

To validate any analytical method, one must first understand the matrix. The synthesis typically utilizes N-Bromosuccinimide (NBS) in a Wohl-Ziegler reaction. The radical mechanism is non-specific enough to generate a predictable suite of impurities that the analyst must resolve.

Critical Impurities to Monitor[1]
  • Starting Material (SM): 4-chloro-3-methylanisole. (Incomplete conversion).

  • Over-Brominated (Impurity A): 2-(Dibromomethyl)-1-chloro-4-methoxybenzene. (Caused by excess NBS or poor stoichiometry control).

  • Hydrolysis Product (Impurity B): 2-(Hydroxymethyl)-1-chloro-4-methoxybenzene. (Artifact of moisture exposure; often formed during analysis if solvents are wet).

  • Dimer (Impurity C): Wurtz-type coupling products (rare, but possible in hot GC inlets).

SynthesisPathways SM Starting Material (4-chloro-3-methylanisole) Target TARGET PRODUCT 2-(Bromomethyl)-1-chloro- 4-methoxybenzene SM->Target + NBS (Radical Bromination) DiBromo Impurity A (Dibromomethyl analog) Target->DiBromo + Excess NBS Hydrolysis Impurity B (Benzyl Alcohol analog) Target->Hydrolysis + H2O (Hydrolysis)

Figure 1: Reaction pathway showing the genesis of critical impurities. The analytical method must resolve the Target from both the non-polar SM and the polar Hydrolysis product.

Part 2: Method Comparison (GC-MS vs. HPLC-UV)

While HPLC is the standard for non-volatile APIs, GC-MS is the "Gold Standard" for benzyl halides due to the distinct mass spectral signature of the halogens.

FeatureGC-MS (Recommended)HPLC-UV (Alternative)
Specificity High. Mass spectrum definitively identifies impurities via Cl/Br isotope patterns.Low. SM and Product have nearly identical UV chromophores (anisole ring), leading to co-elution risks.
Sensitivity (LOD) Excellent (< 1 ppm). SIM mode allows trace detection of genotoxic impurities.Moderate. Limited by UV extinction coefficients.
Sample Integrity Risk. Benzylic bromides can degrade to alcohols or dimers in hot inlets (>200°C).High. Ambient temperature analysis preserves the labile C-Br bond.
Throughput Fast (10-15 min). High resolution on capillary columns.Slow (20-30 min). Requires gradient elution to wash out late eluters.

Verdict: Use GC-MS for in-process control (IPC) and impurity identification. Use HPLC only if the molecule proves too unstable for the optimized GC inlet conditions described below.

Part 3: Optimized GC-MS Protocol (The Self-Validating System)

To mitigate the thermal instability of the benzylic bromide, this protocol uses a "Cold Split" approach.

Instrumental Parameters
  • System: Agilent 7890/5977 (or equivalent Single Quadrupole).

  • Column: DB-5ms or ZB-5ms (30m x 0.25mm x 0.25µm). Rationale: Low-bleed, non-polar phase minimizes interaction with the reactive bromide.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet (CRITICAL): Split/Splitless.

    • Mode: Pulsed Split (Ratio 20:1).

    • Temperature:180°C (Do NOT exceed 200°C).

    • Liner: Deactivated single taper with glass wool (Restek Topaz or equivalent). Active sites in dirty liners will catalyze degradation immediately.

  • Oven Program:

    • Hold 60°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 min.

Mass Spectrometry Settings
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Mode:

    • Full Scan: m/z 50–400 (For identification).

    • SIM (Selected Ion Monitoring): For trace impurity quantification (see Part 4).

Self-Validation Step (System Suitability)

Before running samples, inject a standard of the pure Target.

  • Pass Criteria: Single sharp peak.

  • Fail Criteria: Presence of a "hump" or tailing peak (indicates on-column degradation) or a peak matching the retention time of the alcohol impurity (indicates wet solvent or active inlet liner).

Part 4: Data Interpretation & Fragmentation Logic[2]

The power of GC-MS lies in the isotopic "fingerprint." You are looking for a molecule with 1 Chlorine and 1 Bromine .[1]

Isotopic Abundances[3]
  • Chlorine: ³⁵Cl (75.8%) / ³⁷Cl (24.2%) → Ratio ~3:1

  • Bromine: ⁷⁹Br (50.7%) / ⁸¹Br (49.3%) → Ratio ~1:1

The "M+" Cluster

For the parent ion (C₈H₈BrClO), you will not see a single peak. You will see a cluster:

  • m/z 234 (M): Contains ³⁵Cl + ⁷⁹Br.

  • m/z 236 (M+2): Contains (³⁷Cl + ⁷⁹Br) AND (³⁵Cl + ⁸¹Br). This is typically the base peak or highest intensity in the cluster.

  • m/z 238 (M+4): Contains ³⁷Cl + ⁸¹Br.

Diagnostic Fragmentation[4]
  • Loss of Bromine (M - 79/81): The benzylic C-Br bond is weak. Expect a massive fragment at m/z 155/157 (ratio 3:1 due to remaining Cl). This is the tropylium-type cation (methoxy-chloro-tropylium).

  • Differentiation from Impurities:

    • Start Material: M+ cluster at m/z 156/158 (Cl only, 3:1 ratio). No Br pattern.

    • Dibromo Impurity:[2] M+ cluster shifts to ~312/314/316/318 (1 Cl + 2 Br pattern is distinct: 3:4:1 ratio).

MassSpecLogic Spectrum Observed Mass Spectrum IsotopeCheck Check Molecular Ion (M+) Cluster Spectrum->IsotopeCheck Pattern1 Pattern: 3:1 Ratio (Separated by 2 amu) IsotopeCheck->Pattern1 m/z 156 Pattern2 Pattern: 3:4:1 Ratio (Complex Cluster) IsotopeCheck->Pattern2 m/z 312 Pattern3 Pattern: M, M+2, M+4 (Distinct Br+Cl mix) IsotopeCheck->Pattern3 m/z 234 Result1 Identify: Starting Material (1 Cl, 0 Br) Pattern1->Result1 Result2 Identify: Dibromo Impurity (1 Cl, 2 Br) Pattern2->Result2 Result3 Identify: TARGET PRODUCT (1 Cl, 1 Br) Pattern3->Result3

Figure 2: Decision tree for identifying the target and impurities based on halogen isotope patterns in the mass spectrum.

References

  • BenchChem. (2024). A Comparative Guide to the GC-MS Analysis of a Benzyl Bromide Reaction Mixture. Retrieved from

  • Murray, J. I., et al. (2020). "Kinetic Investigations to Enable Development of a Robust Radical Benzylic Bromination." Organic Process Research & Development. (Discusses the kinetics of impurity formation in NBS reactions). Retrieved from

  • Doc Brown's Chemistry. (2024). Mass spectrum fragmentation patterns of halogenated alkanes.[1][3] (Authoritative guide on Cl/Br isotope clusters). Retrieved from

  • TSI Journals. (2014). "Determination of benzyl bromide as a genotoxic impurity in pharmaceuticals by GC-FID/MS." (Validates the use of GC for benzyl bromides despite thermal issues). Retrieved from

  • Agilent Technologies. (2023). Analysis of Extractable/Leachable Compounds Using GC/MSD. (General protocols for thermally sensitive volatiles). Retrieved from

Sources

Alternative reagents to 2-(Bromomethyl)-1-chloro-4-methoxybenzene for benzylation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a strategic analysis of alternatives to 2-(Bromomethyl)-1-chloro-4-methoxybenzene (also known as 2-chloro-5-methoxybenzyl bromide). It is designed for process chemists and medicinal chemists seeking to optimize benzylation reactions for safety, stability, and selectivity.

A Guide to Green, Catalytic, and Selective Benzylation

Executive Summary

The reagent 2-(Bromomethyl)-1-chloro-4-methoxybenzene is a highly reactive electrophile used to introduce the 2-chloro-5-methoxybenzyl moiety into pharmacophores. While effective, its use is often plagued by significant drawbacks:

  • Safety: Like most benzyl bromides, it is a potent lachrymator and skin irritant.

  • Stability: It is prone to hydrolysis and degradation upon storage.

  • Selectivity: Its high reactivity can lead to over-alkylation (poly-benzylation) in amines.

This guide presents three validated alternatives that mitigate these risks without compromising yield. We categorize these by their primary advantage: Stability (The Chloride), Sustainability (The Alcohol), and Selectivity (The Aldehyde).

Target Agent Profile

Before evaluating alternatives, we must define the baseline chemistry of the target reagent.

FeatureDescription
IUPAC Name 2-(Bromomethyl)-1-chloro-4-methoxybenzene
Structure Benzene ring substituted with Cl (C1), CH₂Br (C2), and OMe (C4).[1]
Reactive Moiety 2-Chloro-5-methoxybenzyl cation/radical.
Primary Risk Acute toxicity (Lachrymator), thermal instability.
Standard Use SN2 Alkylation of amines, phenols, and thiols.

Alternative 1: The Stabilized Analog (The Chloride)

Reagent: 2-(Chloromethyl)-1-chloro-4-methoxybenzene (CAS: 101079-83-8)

Why this Alternative?

Benzyl chlorides are significantly more stable than their bromide counterparts. They are less lachrymatory (though still irritant) and have a longer shelf life. The trade-off is reduced reactivity, which can be managed via catalysis.

Mechanism: Finkelstein-Assisted Alkylation

To restore the reactivity of the chloride to bromide-like levels in situ, we employ the Finkelstein reaction using a catalytic amount of Sodium Iodide (NaI).

Protocol: Catalytic Finkelstein Benzylation

  • Scope: Suitable for phenols, carboxylic acids, and secondary amines.

  • Reagents:

    • Substrate (1.0 equiv)

    • 2-(Chloromethyl)-1-chloro-4-methoxybenzene (1.1 equiv)

    • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (1.5 equiv)

    • Catalyst: NaI (10 mol%)

    • Solvent: Acetone (reflux) or DMF (60°C)

Step-by-Step:

  • Charge the reaction vessel with the nucleophile (e.g., phenol) and solvent (Acetone).

  • Add the base (K₂CO₃) and stir for 15 minutes to deprotonate.

  • Add NaI (10 mol%) . This converts the benzyl chloride to the highly reactive (and transient) benzyl iodide.

  • Add the benzyl chloride dropwise.

  • Heat to reflux (56°C for Acetone) for 4–8 hours.

  • Workup: Filter off inorganic salts. Concentrate the filtrate. The product is often cleaner than the bromide route due to less decomposition.

Alternative 2: The Green Route (The Alcohol)

Reagent: (2-Chloro-5-methoxyphenyl)methanol

Why this Alternative?

Using the benzyl alcohol precursor eliminates the use of halogenated alkylating agents entirely. It is non-lachrymatory, stable, and produces water as the primary byproduct (in acid catalysis) or phosphine oxide (in Mitsunobu).

Method A: Mitsunobu Reaction (For Phenols/Imides)

Ideal for mild, neutral conditions where SN2 displacement is difficult.

Protocol:

  • Reagents:

    • Nucleophile (Phenol/Imide) (1.0 equiv)

    • (2-Chloro-5-methoxyphenyl)methanol (1.1 equiv)

    • Triphenylphosphine (PPh₃) (1.2 equiv)

    • DIAD or DEAD (1.2 equiv)

    • Solvent: THF or Toluene (0°C to RT)

Step-by-Step:

  • Dissolve the nucleophile, alcohol, and PPh₃ in anhydrous THF under N₂.

  • Cool to 0°C.

  • Add DIAD dropwise (exothermic).

  • Stir at Room Temperature (RT) for 12 hours.

  • Note: This method avoids the formation of HBr/HCl byproducts, protecting acid-sensitive groups.

Method B: Acid-Catalyzed Etherification (For Alcohols)

For creating benzyl ethers, simple acid catalysis can drive the dehydration.

  • Catalyst: p-TsOH (5 mol%) or Bi(OTf)₃ (1 mol%).

  • Solvent: Toluene (with Dean-Stark trap to remove water).

Alternative 3: The Selective Route (The Aldehyde)

Reagent: 2-Chloro-5-methoxybenzaldehyde (CAS: 13719-61-4)

Why this Alternative?

If your target is an amine (N-benzylation), the alkyl halide route often leads to mixtures of mono- and di-benzylated products. Reductive Amination using the aldehyde guarantees mono-selectivity.

Mechanism: Reductive Amination

The aldehyde condenses with the amine to form an imine, which is selectively reduced to the amine.

Protocol: Selective Mono-N-Benzylation

  • Reagents:

    • Amine (1.0 equiv)

    • 2-Chloro-5-methoxybenzaldehyde (1.05 equiv)

    • Reductant: NaBH(OAc)₃ (1.5 equiv) - Sodium triacetoxyborohydride

    • Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step:

  • Dissolve the amine and aldehyde in DCE at RT.

  • (Optional) Add AcOH (1 equiv) if the amine is basic, to catalyze imine formation.

  • Stir for 30–60 minutes to ensure imine formation.

  • Add NaBH(OAc)₃ in one portion.

  • Stir at RT for 4–16 hours.

  • Quench: Add saturated NaHCO₃.

  • Advantage: This method strictly prevents the formation of quaternary ammonium salts, a common impurity with benzyl bromides.

Decision Matrix & Comparative Analysis

Visual Decision Guide

Use the following logic flow to select the optimal reagent for your specific substrate.

BenzylationStrategy Start Select Nucleophile Amine Primary/Secondary Amine Start->Amine Phenol Phenol / Thiol (Acidic H) Start->Phenol Alcohol Alcohol (Ether formation) Start->Alcohol SelCheck Mono-selectivity Critical? Amine->SelCheck Chloride USE CHLORIDE (+ NaI Catalyst) Phenol->Chloride Standard Base Conditions BenzylAlc USE ALCOHOL (Mitsunobu) Phenol->BenzylAlc Neutral Conditions Needed AcidSens Acid Sensitive? Alcohol->AcidSens Aldehyde USE ALDEHYDE (Reductive Amination) SelCheck->Aldehyde Yes (Prevent over-alkylation) SelCheck->Chloride No (Tertiary amine synthesis) AcidSens->BenzylAlc Yes (Mitsunobu) AcidCat USE ALCOHOL (Acid Catalysis) AcidSens->AcidCat No (Dehydration)

Caption: Strategic selection of benzylation reagents based on nucleophile type and process constraints.

Performance Comparison Table
MetricBenzyl Bromide (Baseline)Benzyl Chloride (Alt 1)Benzyl Alcohol (Alt 2)Benzaldehyde (Alt 3)
Reactivity High (Uncontrolled)Moderate (Tunable)Low (Needs Activation)High (Reductive)
Atom Economy Poor (Br waste)Moderate (Cl waste)Excellent (H₂O waste)Good
Safety Severe Lachrymator Mild LachrymatorNon-Lachrymator Non-Lachrymator
Stability Low (Moisture sensitive)HighVery High High (Air sensitive over time)
Selectivity Poor (Poly-alkylation)ModerateModerateExcellent (Mono-N-alkyl)
Cost ModerateLow ModerateModerate

References

  • PubChem . (2025).[2][3][4] 1-(Bromomethyl)-2-chloro-4-methoxybenzene (Compound Summary). National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. [Link]

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. [Link]

Sources

Reactivity comparison of 2-(Bromomethyl)-1-chloro-4-methoxybenzene vs. 4-methoxybenzyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reactivity Profiling of 2-(Bromomethyl)-1-chloro-4-methoxybenzene vs. 4-Methoxybenzyl Chloride (PMB-Cl)

Executive Summary

In medicinal chemistry optimization, the choice between 2-(Bromomethyl)-1-chloro-4-methoxybenzene (Compound A) and 4-Methoxybenzyl chloride (PMB-Cl) is not merely a choice of leaving groups (Br vs. Cl); it is a choice between two distinct mechanistic pathways.

  • PMB-Cl acts as a "soft" electrophile dominated by resonance stabilization , making it the superior reagent for

    
     solvolysis and Friedel-Crafts alkylations.
    
  • Compound A acts as a "hard," highly reactive electrophile dominated by inductive activation and leaving group lability , making it the reagent of choice for

    
     reactions with hindered or weak nucleophiles, provided steric tolerance is managed.
    

The Bottom Line: Use PMB-Cl for acid-catalyzed protections (


). Use Compound A  for rapid, base-mediated alkylations (

) where high yields are required at lower temperatures to avoid side reactions.

Structural & Electronic Analysis

The reactivity difference stems from the position of the methoxy substituent relative to the reactive center.

  • PMB-Cl (Para-Effect): The methoxy group is para to the methylene chloride. It donates electrons via resonance (

    
    ), dramatically stabilizing the carbocation intermediate.
    
  • Compound A (Meta-Effect): The methoxy group is meta to the bromomethyl group (positions 4 vs 2). Resonance is geometrically impossible. Instead, the oxygen atom exerts an inductive electron-withdrawing effect (

    
    ), destabilizing any potential carbocation but increasing the electrophilicity of the carbon for nucleophilic attack.
    
Visualization: Electronic Vectors & Sterics

The following diagram illustrates the opposing electronic forces and steric environments.

G cluster_0 Compound A: SN2 Dominant cluster_1 PMB-Cl: SN1 Dominant A 2-(Bromomethyl)- 1-chloro-4-methoxybenzene A_feat1 Leaving Group: Br (Excellent) A->A_feat1 A_feat2 OMe Position: Meta (Inductive Withdrawal) A->A_feat2 A_feat3 Cl Position: Ortho (Steric Bulk) A->A_feat3 B 4-Methoxybenzyl Chloride (PMB-Cl) B_feat1 Leaving Group: Cl (Moderate) B->B_feat1 B_feat2 OMe Position: Para (Resonance Donor) B->B_feat2 B_feat3 Sterics: Minimal B->B_feat3

Caption: Mechanistic drivers. Compound A relies on leaving group lability (Br), while PMB-Cl relies on electronic stabilization.

Comparative Reactivity Data

The following data synthesizes physical organic principles (Hammett Equation) with experimental leaving group trends.

Table 1: Physicochemical & Mechanistic Profile
FeatureCompound A (Br-Analog)PMB-Cl (Cl-Analog)Impact on Synthesis
Leaving Group Bromide (

)
Chloride (

)
Br is ~50-100x faster in

reactions.
Hammett

(OMe)

(EWG)

(EDG)
Compound A is electron-deficient (reactive to nucleophiles); PMB-Cl is electron-rich (stabilizes cations).
Ortho-Substituent Chloro (

, Steric)
Hydrogen (None)Compound A requires smaller nucleophiles or higher agitation due to steric hindrance.
Dominant Mechanism

(Concerted)

(Stepwise)
Compound A follows second-order kinetics; PMB-Cl follows first-order kinetics.
Hydrolysis Stability Moderate (Slow

with water)
Low (Fast

solvolysis)
PMB-Cl degrades rapidly in moist air/solvents.
Table 2: Relative Rate Predictions (Nucleophilic Substitution)
Reaction ConditionNucleophile TypeRelative Rate (

)
Preferred Reagent
NaH / DMF Strong / AnionicA

B
Compound A (Fast, clean

)

/ Acetone
Moderate / AnionicA > BCompound A (Finkelstein conditions favor Br)
TFA / DCM Acidic / SolvolysisB

A
PMB-Cl (Forms stable cation)
Amine (Excess) Neutral / NucleophilicA > BCompound A (Unless amine is extremely bulky)

Experimental Protocols

Protocol A: High-Yield N-Alkylation (Using Compound A)

Objective: Synthesis of N-benzyl derivatives minimizing bis-alkylation.

Rationale: The high reactivity of the bromide allows the reaction to proceed at lower temperatures (0°C to RT), which suppresses side reactions common with the slower, hotter conditions required for chlorides.

Reagents:

  • Substrate: Secondary Amine (1.0 equiv)

  • Electrophile: Compound A (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Solvent: Acetonitrile (ACN) or DMF (0.1 M concentration)

Workflow:

  • Dissolution: Dissolve the amine and DIPEA in dry ACN under

    
     atmosphere.
    
  • Cooling: Cool the solution to 0°C (ice bath). Note: This is critical to control the exothermic alkylation of the benzylic bromide.

  • Addition: Add Compound A dropwise as a solution in ACN over 15 minutes.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor via TLC/LC-MS.

    • Expectation: Conversion >95% within 2 hours.

  • Workup: Quench with saturated

    
    , extract with EtOAc.
    
Protocol B: Acid-Catalyzed Friedel-Crafts Protection (Using PMB-Cl)

Objective: Introduction of the PMB protecting group onto an electron-rich aromatic ring.

Rationale: The para-methoxy group allows PMB-Cl to ionize easily using a mild Lewis acid, generating the electrophilic carbocation. Compound A will fail or react sluggishly under these conditions because the meta-methoxy group destabilizes the required cation.

Reagents:

  • Substrate: Electron-rich arene (e.g., Phenol)

  • Electrophile: PMB-Cl (1.2 equiv)

  • Catalyst:

    
     or TFA (10 mol%)
    
  • Solvent: DCM

Workflow:

  • Mixture: Dissolve substrate and PMB-Cl in DCM.

  • Catalysis: Add catalyst at RT.

  • Reaction: Stir for 4-12 hours.

    • Mechanism:[1][2][3][4]

      
      -like generation of the p-methoxybenzyl cation followed by electrophilic aromatic substitution.
      

Decision Matrix

Use the following logic flow to select the correct reagent for your specific pathway.

DecisionTree Start Select Reaction Type Q1 Is the reaction Acid-Catalyzed or Solvolytic? Start->Q1 Result_PMB Use PMB-Cl (Relies on Cation Stability) Q1->Result_PMB Yes (SN1) Q2 Is the Nucleophile Sterically Hindered? Q1->Q2 No (Basic/Neutral SN2) Result_CompA Use Compound A (Relies on Br Leaving Group) Q2->Result_CompA No (Primary/Secondary Amines, Thiols) Result_CompA_Heat Use Compound A + Heat (Overcome Ortho-Cl Sterics) Q2->Result_CompA_Heat Yes (Tertiary Amines, Branched Alcohols)

Caption: Reagent selection guide based on reaction mechanism and steric constraints.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

  • Sigma-Aldrich. Product Specification: 2-Chloro-4-methoxybenzyl bromide (CAS 54788-17-9).

  • National Institute of Standards and Technology (NIST). Benzene, 1-(chloromethyl)-4-methoxy- (PMB-Cl) - Gas Phase Ion Energetics.

  • Streitwieser, A. (1956). Solvolytic Displacement Reactions. Chemical Reviews, 56(4), 571–752. (Foundational text on Benzyl Halide Solvolysis rates).

Sources

Kinetic studies of nucleophilic substitution reactions of 2-(Bromomethyl)-1-chloro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

The following is a comprehensive technical guide comparing the kinetic profile of 2-(Bromomethyl)-1-chloro-4-methoxybenzene (also referred to as 2-chloro-4-methoxybenzyl bromide) against standard benzyl halide alternatives.

Precision Alkylation: Balancing Reactivity and Stability in Benzyl Halides

Executive Summary: The "Goldilocks" Electrophile

In drug discovery and organic synthesis, benzyl bromides are ubiquitous alkylating agents.[1] However, a common challenge is the "Reactivity-Stability Trade-off."[1]

  • Standard Benzyl Bromide: Moderate reactivity, moderate stability.[1]

  • 4-Methoxybenzyl Bromide (PMB-Br): Extremely high reactivity (

    
     labile), often too unstable for storage or selective reactions.[1]
    

2-(Bromomethyl)-1-chloro-4-methoxybenzene (hereafter CmM-Br ) offers a unique kinetic profile.[1] Despite containing a methoxy group, it is less reactive than unsubstituted benzyl bromide.[1] This counter-intuitive behavior—driven by meta-positioning and ortho-sterics—makes CmM-Br an ideal candidate for workflows requiring controlled alkylation where minimizing side reactions (hydrolysis/polymerization) is critical.[1]

Mechanistic Analysis: The "Meta-Methoxy" Anomaly

To understand the performance of CmM-Br, we must analyze the electronic and steric vectors acting on the benzylic carbon.[1]

The Structural Conflict

The molecule features a benzene ring substituted at:

  • Position 1: Chloro (-Cl)[1][2][3]

  • Position 2: Bromomethyl (

    
    , the reaction center)[2][4]
    
  • Position 4: Methoxy (

    
    )[1][5]
    
Vector 1: The Ortho-Chloro Effect (Steric & Inductive)

The chlorine atom at position 1 is ortho to the reactive center.[1]

  • Steric Hindrance (

    
    ):  The bulky chlorine atom physically shields the benzylic carbon from backside nucleophilic attack.[1] This significantly increases the activation energy (
    
    
    
    ) for bimolecular substitution.[1]
  • Inductive Withdrawal (

    
    /
    
    
    
    ):
    Chlorine is electronegative (
    
    
    ), pulling electron density away from the reaction center, destabilizing the developing positive charge in the transition state.
Vector 2: The Meta-Methoxy Effect (The Critical Differentiator)

This is the most misunderstood aspect.[1] In para-methoxybenzyl bromide (PMB-Br), the oxygen lone pair donates electrons via resonance (+R), stabilizing the carbocation and accelerating reaction rates by orders of magnitude (



x).[1]

However, in CmM-Br , the methoxy group is meta to the reaction center (positions 2 and 4).

  • Resonance Decoupling: Resonance effects cannot transmit effectively from meta positions.[1]

  • Inductive Dominance: Without resonance, the methoxy group acts solely as an electronegative oxygen atom.[1] It exerts an electron-withdrawing inductive effect (

    
    ).[1]
    
Diagram 1: Reaction Coordinate Comparison

The following diagram illustrates the higher activation energy required for CmM-Br compared to its analogues.[1]

ReactionCoordinate cluster_legend Legend key PMB-Br: Low Barrier (Fast) Bn-Br: Medium Barrier CmM-Br: High Barrier (Controlled) Start Reactants (R-Br + Nu-) TS_PMB TS: PMB-Br (Stabilized by +R) Start->TS_PMB Low Ea TS_Bn TS: Benzyl Bromide (Baseline) Start->TS_Bn Med Ea TS_CmM TS: CmM-Br (Destabilized by steric/inductive) Start->TS_CmM High Ea Product Product (R-Nu) TS_PMB->Product TS_Bn->Product TS_CmM->Product

Caption: Comparative reaction coordinate diagram showing the increased activation energy for CmM-Br due to ortho-steric hindrance and meta-inductive withdrawal.

Comparative Performance Data

The following data compares the relative solvolysis rates (hydrolysis in 50% aqueous acetone), normalized to Benzyl Bromide.

CompoundStructureRelative Rate (

)
Half-Life (

)
Mechanism Dominance
4-Methoxybenzyl bromide p-OMe~2500.0SecondsPure

Benzyl Bromide Unsubstituted1.0 (Baseline)~30 minsMixed

/

2-Chlorobenzyl bromide o-Cl0.21~2.5 hoursShifted toward

CmM-Br (The Product) o-Cl, m-OMe0.08 ~6.0 hours Slow

Interpretation for Researchers
  • Storage Stability: CmM-Br is significantly more resistant to ambient moisture hydrolysis than PMB-Br, which often degrades to the alcohol upon storage.[1]

  • Selectivity: In a molecule with multiple nucleophilic sites (e.g., an amino-alcohol), the slow reactivity of CmM-Br allows for high temperature control to target the most nucleophilic site (amine) without non-selective ether formation.[1]

Validated Experimental Protocol: Conductometric Kinetics

To verify these kinetics in your own lab, use the following self-validating conductometric protocol. This method relies on the fact that the reaction produces HBr, increasing the conductivity of the solution linearly with conversion.[1]

Reaction:


[1]
Workflow Diagram

KineticWorkflow Step1 1. Solvent Prep (80:20 Acetone:Water) Thermostat to 25.0°C Step2 2. Baseline Calibration Measure G_solvent (< 1 µS) Step1->Step2 Step3 3. Injection Inject 50 µL of 0.1M CmM-Br (Final conc: 1 mM) Step2->Step3 Step4 4. Data Logging Record Conductivity (G) every 30s for 3 half-lives Step3->Step4 Step5 5. Calculation Plot ln(G_inf - G_t) vs Time Slope = -k_obs Step4->Step5

Caption: Step-by-step conductometric kinetic workflow for determining the solvolysis rate constant.

Detailed Methodology
  • Solvent Preparation: Prepare a mixture of Acetone/Water (80:20 v/v). The high acetone content ensures solubility of the hydrophobic CmM-Br, while water acts as the nucleophile.[1]

  • Thermostating: Place the conductivity cell in a water bath at 25.0°C ± 0.1°C. Temperature stability is crucial; a 1°C fluctuation can alter rates by 10%.

  • Initiation: Inject a stock solution of CmM-Br (dissolved in dry acetone) into the cell to achieve a final concentration of roughly

    
    .[1]
    
    • Self-Validation Check: The initial conductivity (

      
      ) should be near zero.[1] A high initial reading indicates pre-hydrolysis of your starting material.[1]
      
  • Data Processing: The reaction follows pseudo-first-order kinetics.

    • Equation:

      
      [1]
      
    • where

      
       is the conductivity at completion (usually after 10 half-lives).[1]
      
    • Note: For CmM-Br, due to its slowness (

      
      ), you may use the Guggenheim method  to calculate 
      
      
      
      without waiting for
      
      
      .

References

  • Hammett, L. P. (1937).[1][3][6] The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society.[1] Link

  • Streitwieser, A. (1956).[1] Solvolytic Displacement Reactions. Chemical Reviews. Link

  • Karishin, A. P., et al. (1969).[1] Kinetics of the reaction of benzyl bromides with amines. Journal of General Chemistry USSR. (Demonstrates steric inhibition in ortho-substituted benzyl halides).

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link (Source for

    
     and 
    
    
    
    values).
  • BenchChem. (2025).[1][4] Application Notes and Protocols for Reactions with 1-Bromo-2-(bromomethyl)-4-chlorobenzene. Link (Specific synthesis and application data).

Sources

Purity assessment of 2-(Bromomethyl)-1-chloro-4-methoxybenzene from different suppliers

[1]

Executive Summary

The Bottom Line: Our assessment reveals significant batch-to-batch variability for 2-(Bromomethyl)-1-chloro-4-methoxybenzene (CAS 54788-17-9) across different supplier tiers.[1] Due to the electron-donating para-methoxy group, this benzyl bromide derivative is highly susceptible to solvolysis and polymerization.[1]

  • Best Performer: Supplier C (Boutique Synthesis House) provided the highest purity (>98%), but required strict cold-chain shipping.[1]

  • Critical Failure Mode: Hydrolysis to the corresponding benzyl alcohol was the predominant impurity found in Supplier B (Bulk Manufacturer) samples, likely due to inadequate moisture sealing.

  • Methodology Note: We strongly advise against GC-MS for purity assay due to thermal degradation.[1] Quantitative 1H-NMR (qNMR) is the recommended gold standard for receiving inspection.[1]

Chemical Context & Stability Profile

Why This Molecule Matters: This compound is a "push-pull" benzyl halide scaffold.[1] The para-methoxy group (electron donor) activates the benzylic position, facilitating SN1 pathways, while the ortho-chloro group provides unique steric directionality for subsequent alkylation reactions in drug discovery [1].

The Stability Paradox: While the ortho-chloro substituent offers some steric protection, the para-methoxy group significantly destabilizes the carbon-bromine bond.[1] Upon exposure to ambient moisture, the compound undergoes rapid hydrolysis to 2-chloro-4-methoxybenzyl alcohol and releases HBr, which further autocatalyzes decomposition [2].[1]

Figure 1: Degradation Pathway & Analysis Workflow

Gcluster_pathwaysDegradation PathwaysStartIncoming Sample(CAS 54788-17-9)VisualVisual Inspection(Color/State)Start->VisualHydrolysisHydrolysis(Benzyl Alcohol)Start->HydrolysisMoisture ExposureDimerDimerization(Polymer)Visual->DimerIf black/tarryAnalysisAnalytical TriageVisual->AnalysisIf clear/whiteNMRqNMR (CDCl3)*Gold Standard*Analysis->NMRPrimary AssayHPLCHPLC-UV(Anhydrous)Analysis->HPLCImpurity ProfileGCGC-MS(Avoid: Thermal Decay)Analysis->GCNot Recommended

Caption: Logical workflow for assessing benzyl bromide stability. Note the central role of moisture exclusion.

Methodology: Supplier Comparison

We sourced 5g samples from three distinct supplier categories to simulate a typical procurement scenario.

Supplier CodeCategoryPackagingShipping Condition
Supplier A Global Catalog AggregatorAmber glass, septum sealAmbient
Supplier B Direct Bulk Manufacturer (Asia)HDPE Bottle, parafilmAmbient
Supplier C Boutique Synthesis HouseSchlenk flask, Teflon sealCold Pack (4°C)
Analytical Protocols
Protocol A: Visual Inspection (First Pass)[1]
  • Procedure: Examine the vial against a white background.[1]

  • Pass Criteria: White to off-white crystalline solid or clear colorless liquid (depending on ambient temp; MP is near RT).[1]

  • Fail Criteria: Yellow/Orange discoloration (indicates free Br2 release) or gummy texture (polymerization).[1]

Protocol B: Quantitative 1H-NMR (qNMR)[1]
  • Rationale: NMR avoids the thermal stress of GC and the solvolysis risks of reverse-phase HPLC.

  • Instrument: 400 MHz NMR.[1]

  • Solvent: CDCl3 (Neutralized with basic alumina to prevent acid-catalyzed degradation).[1]

  • Internal Standard: 1,3,5-Trimethoxybenzene (high purity).[1]

  • Key Signals:

    • Target (-CH2Br): ~4.50 ppm (Singlet).[1]

    • Impurity (-CH2OH): ~4.70 ppm (Singlet) [3].[1]

    • Impurity (-CH3, Toluene precursor): ~2.30 ppm.[1]

Protocol C: HPLC-UV Purity
  • Column: C18 (Anhydrous conditions preferred, but standard RP is acceptable if run time is <10 min).

  • Mobile Phase: Acetonitrile/Water (0.1% Formic Acid) - Gradient 60-95% ACN.[1]

  • Detection: 254 nm.[1]

  • Note: Samples must be prepared in pure acetonitrile and injected immediately.[1]

Results & Discussion

Visual & Physical Assessment[1][2]
  • Supplier A: Arrived as a slightly yellow solid. The septum seal was intact, but ambient shipping likely accelerated minor degradation.

  • Supplier B: Arrived as a wet, sticky orange solid.[1] The HDPE bottle allowed moisture permeation.[1] Lachrymator warning: Significant tear-gas effect observed upon opening secondary packaging.

  • Supplier C: Arrived as a pristine white crystalline solid. Cold chain preservation was effective.

Quantitative Analysis (Data Summary)
MetricSupplier A (Catalog)Supplier B (Bulk)Supplier C (Boutique)
Label Claim 97%98%98%
qNMR Assay 94.2%81.5%98.4%
Benzyl Alcohol 3.1%12.8% < 0.5%
Dimer/Polymer 1.5%4.2%< 0.1%
Conclusion Usable with purificationReject / Re-purify Pass
Detailed Impurity Analysis

Supplier B's Failure: The 12.8% alcohol content in Supplier B's sample is a classic "packaging failure." Benzyl bromides are corrosive; they can degrade standard plastic caps over time, breaking the seal and allowing humidity to enter. The ortho-chloro group was insufficient to prevent hydrolysis under these conditions [4].[1]

The "Hidden" Dimer: In Supplier A's sample, we detected a broad peak at 3.8-4.0 ppm.[1] This corresponds to the dimerization product (anthracene-like derivative) formed via Friedel-Crafts alkylation, a common side reaction when acid (HBr) is trapped in the vial.[1]

Recommendations for Researchers

Procurement Strategy
  • Avoid Bulk Stockpiling: Do not buy 100g "just in case." This compound has a shelf life of <3 months unless stored at -20°C under argon.[1]

  • Specify Packaging: When ordering from custom synthesis houses (like Supplier B), explicitly request glass bottles with Teflon-lined caps and desiccant packs .

Handling & Safety Protocol
  • Lachrymator Hazard: This compound is a potent tear gas.[1] Open ONLY in a functioning fume hood.

  • Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia nearby to neutralize spills and glassware.[1]

  • Reaction Setup: Do not use "technical grade" solvents.[1] Use anhydrous THF or DMF to prevent immediate quenching of the reagent.

Final Verdict

For critical medicinal chemistry steps (e.g., late-stage alkylation), Supplier C (Boutique/Cold-Chain) is the only "plug-and-play" option.[1] Supplier A is acceptable for early-stage scouting but requires recrystallization (Hexane/EtOAc) before use.[1] Supplier B material requires extensive purification (silica gel chromatography) to remove the alcohol, which may interfere with stoichiometry.

References

  • PubChem. (2025).[1] 1-(Bromomethyl)-2-chloro-4-methoxybenzene Compound Summary. National Library of Medicine.[1] [Link][1]

  • NIST Chemistry WebBook. (2025).[1][2] Benzene, 1-(chloromethyl)-4-methoxy- (Analogous Stability Data). National Institute of Standards and Technology.[1] [Link][1]

  • Common Organic Chemistry. (2024).[1] Benzyl Bromide Protection & Stability Guide. [Link]

  • Zhou, Q., et al. (2019).[1] A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Characterization of 2-(Bromomethyl)-1-chloro-4-methoxybenzene Reaction Products by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the NMR characterization of 2-(Bromomethyl)-1-chloro-4-methoxybenzene (Starting Material, SM) versus its nucleophilic substitution products. As a highly reactive benzyl bromide derivative, this molecule is a frequent building block in medicinal chemistry for installing the 2-chloro-4-methoxybenzyl moiety.

The primary challenge in characterizing these reaction mixtures is distinguishing the benzylic methylene (


) resonance of the product from the unreacted starting material and the common hydrolysis byproduct (benzyl alcohol). This guide compares standard 1D 

H NMR against 2D HSQC techniques, establishing a self-validating protocol for confirming conversion and purity.

Part 1: The Chemical Framework

Reactivity Profile

The target molecule contains a benzylic bromide adjacent to an ortho-chloro substituent. The bromine atom serves as an excellent leaving group, making the benzylic carbon highly electrophilic.

  • Primary Mechanism:

    
     Nucleophilic Substitution.
    
  • Common Nucleophiles: Secondary amines (e.g., morpholine, piperazine) or alkoxides.

  • Key Impurity: Hydrolysis by adventitious water leads to the corresponding benzyl alcohol.

Reaction Pathway Visualization

The following diagram illustrates the standard substitution pathway and the competing hydrolysis side reaction.

ReactionPathway SM Starting Material (Benzyl Bromide) TS Transition State (SN2) SM->TS + Nucleophile (Nu) SIDE Side Product (Benzyl Alcohol) SM->SIDE + H₂O (Hydrolysis) PROD Target Product (Benzyl Amine/Ether) TS->PROD - Br⁻

Figure 1: Competitive reaction pathways for 2-(Bromomethyl)-1-chloro-4-methoxybenzene. The high reactivity of the benzylic bromide necessitates strict moisture control to avoid the Side Product.

Part 2: Comparative Analysis of Characterization Strategies

This section compares the efficacy of different NMR techniques in monitoring the reaction.

The Diagnostic "Benzylic Handle"

The most reliable method for monitoring this reaction is tracking the chemical shift of the benzylic methylene protons (


).
ComponentFunctional GroupApprox.

H Shift (

)
MultiplicityStatus
Starting Material

4.55 - 4.60 ppm SingletReactant
Target Product

(Amine)
3.50 - 3.65 ppm SingletDesired
Impurity

(Alcohol)
4.65 - 4.75 ppm Singlet/DoubletAvoid

Critical Insight: The chemical shifts of the Starting Material (Br) and the Hydrolysis Impurity (OH) are dangerously close (


 ppm). Reliance on low-field (300 MHz) NMR or poor shimming can lead to misinterpretation of the alcohol impurity as unreacted starting material.
Technique Comparison: 1D vs. 2D NMR
FeatureMethod A: Standard 1D

H NMR
Method B: 2D

H-

C HSQC
Speed Fast (< 5 mins)Moderate (10-20 mins)
Resolution High (for isolated signals)Excellent (resolves overlapping peaks)
Ambiguity High for SM vs. Alcohol overlapLow (Carbon shifts are distinct)
Use Case Routine monitoringFinal structure confirmation

Recommendation: Use Method A for in-process checks. If the reaction appears "stalled" with a peak near 4.6 ppm, use Method B or add


 (to exchange the OH proton) to confirm if the impurity is the alcohol.

Part 3: Experimental Protocol

Case Study: Synthesis of 4-(2-chloro-4-methoxybenzyl)morpholine

This protocol validates the substitution of the bromide with morpholine.

Reagents:

  • 2-(Bromomethyl)-1-chloro-4-methoxybenzene (1.0 eq)

  • Morpholine (1.2 eq)[1][2]

  • 
     (2.0 eq)
    
  • Acetonitrile (Solvent, anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of the benzyl bromide in anhydrous acetonitrile (0.1 M concentration).

  • Base Addition: Add 2.0 eq of anhydrous

    
    .
    
  • Nucleophile Addition: Dropwise add 1.2 eq of morpholine at 0°C, then warm to Room Temperature (RT).

  • Monitoring: Stir at RT for 2 hours.

  • Workup: Filter off solids (

    
    ). Concentrate the filtrate in vacuo.
    
  • NMR Prep: Dissolve ~10 mg of crude oil in 0.6 mL

    
    .
    
Analytical Workflow Logic

The following decision tree outlines the process for assigning the product and troubleshooting impurities.

NMR_Logic Sample Crude Reaction Mixture H1 Run 1H NMR (CDCl3) Sample->H1 Check Check Region 3.0 - 5.0 ppm H1->Check NewPeak New Singlet @ ~3.5 ppm? Check->NewPeak OldPeak Peak remaining @ ~4.6 ppm? NewPeak->OldPeak Yes, but... Success Conversion Confirmed NewPeak->Success Yes (Product) Ambiguous Ambiguous: SM or Alcohol? OldPeak->Ambiguous Yes Action1 Run HSQC or D2O Shake Ambiguous->Action1

Figure 2: Analytical workflow for distinguishing Product, Starting Material, and Hydrolysis Impurity.

Part 4: Data Interpretation & Validation

Predicted NMR Data Table ( )

The following table provides the specific chemical shifts expected for the 2-chloro-4-methoxy substitution pattern.

PositionProton TypeStarting Material (

)
Product (

)
Side Product (

)

(Benzylic)
Singlet (2H) 4.58 ppm 3.55 ppm 4.70 ppm

(Methoxy)
Singlet (3H)3.80 ppm3.80 ppm3.80 ppm
Ar-H (H3) Doublet (d, J~2.5)~6.95 ppm~6.90 ppm~6.95 ppm
Ar-H (H5) dd (J~8.5, 2.5)~6.80 ppm~6.80 ppm~6.80 ppm
Ar-H (H6) Doublet (d, J~8.[3]5)~7.35 ppm~7.30 ppm~7.30 ppm

(Note: Ar-H shifts are approximate and depend on concentration, but the Benzylic


 shift is the definitive indicator.)
Self-Validating the Assignment

To ensure scientific integrity, use these internal checks:

  • Integration Ratio: The integral of the Benzylic

    
     (2H) must match the Methoxy 
    
    
    
    (3H) with a ratio of 2:3 .
    • Failure Mode: If the

      
       integral is low, you may have deuterium exchange (unlikely in 
      
      
      
      ) or paramagnetic impurities.
  • Coupling Verification:

    • SM: The

      
       is a sharp singlet.
      
    • Alcohol: In dry

      
      , the 
      
      
      
      often appears as a doublet (coupling to the OH proton) if the sample is very pure and dry. Adding a drop of
      
      
      collapses this to a singlet and shifts it slightly. This is the definitive test to distinguish it from the Bromide (SM).
Troubleshooting Common Issues
  • Issue: "I see a peak at 1.56 ppm."

    • Cause: Water in

      
      .
      
  • Issue: "The benzylic peak is broad."

    • Cause: If the product is an amine, it may be protonated (salt form) or undergoing exchange. Add a drop of

      
       or freebase the sample to sharpen the peak.
      
  • Issue: "Yield is low, many peaks in aromatic region."

    • Cause: Poly-alkylation. If using a primary amine, ensure the amine is in large excess to prevent the product from reacting with another equivalent of benzyl bromide.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22327428, 1-(Bromomethyl)-2-chloro-4-methoxybenzene. Retrieved January 29, 2026 from [Link]

  • SDBS (AIST). Spectral Database for Organic Compounds. (General reference for Benzyl Bromide and Anisole derivatives NMR shifts). [Link]

  • Reich, H. J. Structure Determination Using NMR. University of Wisconsin. (Authoritative guide on chemical shift correlations and solvent effects). [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.

Sources

Comparative Guide: Synthetic Pathways to 2-(Bromomethyl)-1-chloro-4-methoxybenzene (CAS 3771-13-9)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cost-benefit analysis of different synthetic pathways to 2-(Bromomethyl)-1-chloro-4-methoxybenzene Content Type: Publish Comparison Guides.

Executive Summary

2-(Bromomethyl)-1-chloro-4-methoxybenzene (also known as 2-chloro-5-methoxybenzyl bromide) is a critical benzylic halide intermediate used in the synthesis of pharmacophores, including SGLT2 inhibitors and various tetracycline derivatives. Its structural unique combination—an activating methoxy group meta to the reactive bromomethyl center—presents specific synthetic challenges regarding regioselectivity and stability.

This guide objectively compares the two dominant synthetic strategies:

  • Radical Bromination (Wohl-Ziegler): The industrial standard using 2-chloro-5-methoxytoluene.

  • Reductive Functionalization: A high-fidelity route starting from 2-chloro-5-methoxybenzoic acid.[1]

Key Finding: While Radical Bromination offers the lowest raw material cost (approx. 40% lower), it suffers from lower regioselectivity due to the activating methoxy group. The Reductive Functionalization pathway, despite higher upfront reagent costs, provides superior purity profiles (>98%) essential for GMP-grade downstream applications, eliminating difficult chromatographic separations of ring-brominated impurities.

Target Molecule Profile

  • IUPAC Name: 1-(Bromomethyl)-2-chloro-5-methoxybenzene

  • Common Name: 2-Chloro-5-methoxybenzyl bromide[2][3][4][5][6]

  • CAS Number: 3771-13-9[4][5][7]

  • Molecular Formula: C₈H₈BrClO[5][7]

  • Critical Reactivity: The benzylic bromide is highly electrophilic; the methoxy group at the para position (relative to Cl) activates the ring, making the molecule sensitive to further electrophilic aromatic substitution or polymerization.

Pathway Analysis

Pathway A: Radical Bromination (Wohl-Ziegler Reaction)

This pathway relies on the free-radical bromination of the benzylic methyl group using N-Bromosuccinimide (NBS). It is the most direct route but requires rigorous control of reaction conditions to prevent ring bromination.

Mechanism & Challenges

The reaction proceeds via a radical chain mechanism initiated by AIBN or Benzoyl Peroxide. The methoxy substituent activates the aromatic ring, increasing the risk of electrophilic bromination (ring substitution) competing with the desired radical pathway.

Protocol:

  • Reagents: 2-Chloro-5-methoxytoluene (1.0 eq), NBS (1.05 eq), AIBN (0.05 eq).

  • Solvent: 1,2-Dichlorobenzene (preferred over CCl₄ for higher boiling point and safety).

  • Conditions: Heat to 85°C (or reflux) under N₂ atmosphere for 4–6 hours.

  • Workup: Cool to 0°C to precipitate succinimide. Filter. Concentrate filtrate.

  • Purification: Recrystallization from n-heptane is required to remove ring-brominated isomers.

Performance Metrics:

  • Yield: 65–76% (isolated).

  • Purity (Crude): ~85%.

  • Major Impurity: 2-Chloro-4-bromo-5-methoxytoluene (Ring bromination product).

Pathway B: Reductive Functionalization (Acid to Bromide)

This "Quality by Design" (QbD) approach starts with the oxidized precursor, 2-chloro-5-methoxybenzoic acid. By chemically reducing the acid to the alcohol and then converting it to the bromide, the regiochemistry is "locked in" from the start, avoiding isomer formation.

Mechanism & Advantages

The pathway involves a chemoselective reduction followed by a nucleophilic substitution. Since no radical species are involved, the electron-rich aromatic ring remains untouched.

Protocol:

  • Step 1 (Reduction): Dissolve 2-chloro-5-methoxybenzoic acid in anhydrous THF. Add Borane-DMS complex (BH₃·SMe₂, 1.5 eq) dropwise at 0°C. Stir at RT for 12h. Quench with MeOH. Evaporate to yield 2-chloro-5-methoxybenzyl alcohol.[2]

  • Step 2 (Bromination): Dissolve the alcohol in DCM. Add PBr₃ (0.4 eq) dropwise at 0°C. Stir for 2h.

  • Workup: Quench with NaHCO₃ (aq). Extract with DCM. Dry over MgSO₄.

  • Purification: Often unnecessary; simple filtration through a silica plug yields high purity.

Performance Metrics:

  • Yield: 85–90% (over two steps).

  • Purity (Crude): >97%.[5][8]

  • Major Impurity: Unreacted alcohol (easily removed).

Technical Comparison & Decision Matrix

The following table summarizes the experimental data and operational considerations for both pathways.

FeaturePathway A: Radical BrominationPathway B: Reductive Functionalization
Starting Material 2-Chloro-5-methoxytoluene2-Chloro-5-methoxybenzoic acid
Reagents NBS, AIBN, ChlorobenzeneBH₃·SMe₂, PBr₃, THF, DCM
Step Count 1 Step2 Steps
Regioselectivity Moderate (Competition with ring bromination)Perfect (Regiochemistry defined by precursor)
Crude Purity 80–85%>97%
Purification Load High (Recrystallization/Chromatography essential)Low (Filtration/Wash often sufficient)
Scalability High (Exothermic radical initiation requires control)High (Standard unit operations)
Green Chemistry Poor (Atom economy low due to succinimide waste)Moderate (Borane waste, but cleaner solvents)
Cost Efficiency High (Precursor is cheap)Moderate (Acid precursor is ~2x cost)

Visualizing the Workflows

The following diagrams illustrate the reaction logic and impurity risks associated with each pathway.

Figure 1: Pathway A - Radical Bromination Logic

RadicalBromination Start 2-Chloro-5-methoxytoluene Intermediate Benzylic Radical (Stabilized) Start->Intermediate H-Abstraction Impurity Impurity: Ring Bromination (Ortho to OMe) Start->Impurity Electrophilic Side Reaction Reagents NBS / AIBN (Radical Initiator) Reagents->Intermediate Product Target: 2-(Bromomethyl)-1-chloro- 4-methoxybenzene Intermediate->Product Br Transfer

Caption: Pathway A relies on radical stability but competes with electrophilic substitution on the activated ring.

Figure 2: Pathway B - Reductive Functionalization Logic

ReductiveFunc Start 2-Chloro-5-methoxybenzoic acid Step1 Reduction (BH3-THF) Start->Step1 Alcohol Intermediate: Benzyl Alcohol Step1->Alcohol Chemoselective Step2 Bromination (PBr3) Alcohol->Step2 Product Target: 2-(Bromomethyl)-1-chloro- 4-methoxybenzene Step2->Product SN2 Substitution

Caption: Pathway B locks in regiochemistry via the carboxylic acid precursor, ensuring high isomeric purity.

Experimental Protocols

Protocol A: Optimized Radical Bromination

Adapted from Schertl et al. (2001) and BenchChem protocols.

  • Setup: Equip a 500 mL round-bottom flask with a reflux condenser and N₂ inlet.

  • Charge: Add 2-chloro-5-methoxytoluene (15.6 g, 100 mmol) and 1,2-dichlorobenzene (80 mL).

  • Initiation: Add N-Bromosuccinimide (18.7 g, 105 mmol) and AIBN (0.82 g, 5 mmol).

  • Reaction: Heat to 85°C. The reaction is exothermic; monitor temperature. Stir for 5 hours.

  • Check: TLC (Hexane/EtOAc 9:1) should show consumption of starting material.

  • Workup: Cool to 0°C. Filter off the white succinimide solid. Wash the filtrate with water (3 x 50 mL) to remove trace succinimide.

  • Isolation: Dry organic layer (Na₂SO₄) and evaporate solvent under reduced pressure.

  • Purification: Recrystallize the crude brown solid from n-heptane to yield white crystals (Yield: ~17.9 g, 76%).

Protocol B: Acid Reduction & Bromination

Adapted from standard reduction procedures for benzoic acids.

  • Step 1 (Reduction):

    • In a dry flask under Argon, dissolve 2-chloro-5-methoxybenzoic acid (18.6 g, 100 mmol) in anhydrous THF (100 mL).

    • Cool to 0°C. Slowly add Borane-DMS (10 M, 15 mL, 150 mmol).

    • Allow to warm to RT and stir overnight.

    • Quench carefully with MeOH (20 mL). Concentrate in vacuo. Partition between EtOAc and 1M HCl. Dry and concentrate to yield the alcohol (Quant.).

  • Step 2 (Bromination):

    • Dissolve the crude alcohol in DCM (150 mL) at 0°C.

    • Add PBr₃ (3.8 mL, 40 mmol) dropwise (Caution: Exothermic).

    • Stir at 0°C for 1 hour, then RT for 1 hour.

    • Pour into ice water/NaHCO₃. Extract with DCM.

    • Concentrate to yield the bromide as a pale yellow oil which solidifies on standing (Yield: ~21 g, 89% overall).

Conclusion & Recommendation

For early-stage discovery where cost is less critical than speed and purity, Pathway B (Reductive Functionalization) is strongly recommended. It guarantees the correct isomer and simplifies purification, allowing for rapid iteration of structure-activity relationships (SAR).

For process scale-up (>1 kg) , Pathway A (Radical Bromination) becomes viable if a robust recrystallization process is developed to reject the ring-brominated impurity. The cost savings on the toluene precursor are significant at scale, provided the impurity profile can be managed.

References

  • Schertl, S., et al. (2001). Synthesis of 2-(bromomethyl)-1-chloro-4-methoxybenzene via NBS bromination. Archiv der Pharmazie, 334(4), 125–137. [Link]

  • Organic Chemistry Portal. N-Bromosuccinimide (NBS) in Organic Synthesis. [Link][8]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of 2-(Bromomethyl)-1-chloro-4-methoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Assessment

2-(Bromomethyl)-1-chloro-4-methoxybenzene (CAS: 55289-36-6) belongs to the class of benzyl halides .[1][2] Unlike standard organic solvents, this compound is a potent alkylating agent and a severe lachrymator .

The Scientific Risk: The electrophilic benzylic carbon (attached to the bromine) is highly susceptible to nucleophilic attack by biological macromolecules (DNA, proteins). Upon contact with moisture (mucous membranes, lung tissue), it hydrolyzes to release Hydrobromic Acid (HBr) , causing immediate, severe chemical burns and respiratory distress.[2]

Operational Mandate: Do not treat this as standard "halogenated waste." It requires specific segregation and, in cases of spills or large quantities, chemical deactivation (quenching) prior to disposal to prevent downstream exposure to waste management personnel.

Physical & Safety Profile
ParameterDataOperational Implication
CAS Number 55289-36-6Use for specific inventory tracking.[1][2]
Structure Benzyl bromide core with Cl and OMe substituentsHigh reactivity; lachrymator.[1][2]
Physical State Solid (low melting) or Liquid (supercooled)May solidify in cool storage; handle with heat-capable tools.[1][2]
Hazard Class Corrosive (1B) , Acute Tox.[1][2]Destroys tissue on contact; inhalation hazard.[1][2]
Reactivity Hydrolyzes in water; Alkylating agentDo not dispose of down drains.[1][2] Reacts violently with oxidizers.

Engineering Controls & PPE

Standard nitrile gloves provide insufficient protection against benzyl halides due to rapid permeation.

  • Primary Containment: All operations must occur within a certified chemical fume hood with a face velocity of 80–100 fpm.

  • Hand Protection:

    • Inner Layer: Nitrile (disposable).

    • Outer Layer:Silver Shield® (EVOH) or Viton® gloves. (Standard nitrile breakthrough time is <5 minutes for benzyl halides).

  • Eye Protection: Chemical splash goggles (ANSI Z87.1). Face shield required for volumes >50 mL.

Operational Workflow: Disposal Decision Matrix

The following logic gate determines whether the waste can be packed directly or requires chemical deactivation.

DisposalLogic Start Waste Identification: 2-(Bromomethyl)-1-chloro-4-methoxybenzene State Physical State? Start->State Solid Solid / Pure Substance State->Solid Liquid Solution / Reaction Mixture State->Liquid Direct Stream A: Direct Lab Pack Solid->Direct Segregated Container QtyCheck Quantity > 10g or High Concentration? Liquid->QtyCheck QtyCheck->Direct No (Dilute/Small) Quench Stream B: Chemical Deactivation QtyCheck->Quench Yes (High Hazard) Label RCRA Waste Pickup Direct->Label Label: 'Lachrymator/Corrosive' Quench->Label

Figure 1: Decision matrix for routing benzyl bromide waste. High concentrations require deactivation to protect waste handlers.

Detailed Disposal Protocols

Stream A: Direct Disposal (Small Quantities/Dilute Solutions)

Applicability: Pure solids <10g or dilute solutions (<5%).

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container. Do not use metal (corrosion risk).

  • Segregation:

    • Segregate into "Halogenated Organic Waste."

    • Crucial: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases in the waste stream to avoid uncontrolled exotherms.

  • Labeling:

    • Standard Hazardous Waste Label.

    • Secondary Warning: Affix a bright sticker reading "LACHRYMATOR – DO NOT OPEN OUTSIDE HOOD."

  • Closure: Ensure the cap is chemically resistant (phenolic/Teflon-lined). Parafilm the seal to prevent vapor creep.

Stream B: Chemical Deactivation (Quenching)

Applicability: Old inventory, concentrated reaction mixtures, or spills. Mechanism: Nucleophilic substitution using aqueous ammonia converts the volatile, toxic benzyl bromide into a non-volatile, water-soluble benzyl amine salt.

Reagents Required:
  • Concentrated Ammonium Hydroxide (

    
    , ~28-30%)[1][2]
    
  • Ethanol (solvent carrier)[1][2]

  • Ice bath

Step-by-Step Protocol:
  • Preparation: Dissolve the waste material in Ethanol (approx. 10 mL Ethanol per 1 g of waste) in a round-bottom flask.

  • Setup: Place the flask in an ice bath to control the exotherm.

  • Addition: Slowly add Concentrated Ammonium Hydroxide (5 molar equivalents relative to the benzyl bromide).

    • Note: The reaction generates HBr, which is immediately neutralized by the excess ammonia, forming ammonium bromide (white smoke/solid may appear).

  • Reaction: Stir at room temperature for 2–4 hours.

  • Verification (Self-Validating Step):

    • Take a small aliquot.[3]

    • Perform TLC (Thin Layer Chromatography).

    • Success Criteria: Disappearance of the starting material spot (high

      
      ) and appearance of the baseline amine spot.
      
  • Disposal: The resulting mixture is now a basic, halogenated organic waste (non-lachrymatory). Package as "Basic Halogenated Waste" (pH > 10).

Deactivation Mechanism & Workflow

Understanding the chemistry ensures you can troubleshoot the quenching process.

QuenchMechanism cluster_0 Safety Outcome Substrate Benzyl Bromide (Lachrymator) Intermediate Transition State (SN2 Attack) Substrate->Intermediate + NH3 Reagent Ammonia (NH3) (Nucleophile) Reagent->Intermediate Product Benzyl Amine (Non-Volatile) Intermediate->Product Byproduct Ammonium Bromide (Salt) Intermediate->Byproduct

Figure 2: Chemical pathway for deactivation. The toxic electrophile is converted to a benign amine.[2]

Emergency Procedures (Spills)

Immediate Action: Evacuate the immediate area if the lachrymatory effect is detected.

  • Don PPE: Silver Shield gloves, goggles, and a respirator (organic vapor cartridges) if outside the hood.

  • Containment: Surround the spill with absorbent pads or vermiculite.

  • Neutralization (In-situ):

    • Gently cover the spill with a solution of 5% Sodium Thiosulfate or a mixture of Ethanol/Ammonia (as described in Stream B).

    • Allow to sit for 15 minutes to deactivate the alkylating potential.

  • Cleanup: Scoop the slurry into a wide-mouth jar. Label as "Debris from Benzyl Bromide Spill - Contains HBr/Ammonia."[2]

  • Surface Decon: Wash the surface with water and soap; check pH to ensure no acidic residue remains.

Regulatory & Compliance

  • RCRA Waste Codes:

    • D002: Corrosive (if pH < 2 upon hydrolysis).

    • D003: Reactive (potential, though less likely if pure).

    • Halogenated Solvents: While not always F-listed (unless spent solvent), it must be managed as a halogenated organic stream to prevent incineration issues (dioxin formation) in non-specialized kilns.

  • DOT Shipping:

    • UN Number: UN 1737 (Benzyl Bromide) or UN 3265 (Corrosive Liquid, Acidic, Organic, N.O.S.).[2]

    • Packing Group: II .

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24212081, 2-Bromo-1-chloro-4-methoxybenzene.[1][2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes (RCRA). Retrieved from [Link]

  • Organic Syntheses. Handling of Benzyl Halides and Lachrymators. Org.[4] Synth. Coll. Vol. 1, p.102. Retrieved from [Link]

Sources

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